molecular formula C9H9N3O2 B13978439 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one

Cat. No.: B13978439
M. Wt: 191.19 g/mol
InChI Key: KNFCQXWFRCNPTD-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a chemical scaffold belonging to the class of pyridopyrimidinones, which are recognized as privileged structures in medicinal chemistry due to their strong presence in pharmacologically active compounds . As a heterocyclic building block, this compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the field of oncology . Pyridopyrimidine cores, such as this one, are frequently investigated for their potential to inhibit various kinase enzymes . Kinases are critical targets in drug discovery, and pyridopyrimidine-based inhibitors have shown promise against targets including the mitogen-activated protein kinase (MAPK) and cyclin-dependent kinases (CDKs) . For instance, the approved breast cancer drug Palbociclib is a prominent example of a therapeutics based on a pyridopyrimidine scaffold . Furthermore, research on closely related pyrido[3,4-d]pyrimidin-4(3H)-one analogs has identified them as cell-permeable inhibitors of histone lysine demethylases (KDMs), which are emerging epigenetic targets in cancer research . The specific substitution pattern on the pyridopyrimidine core is crucial for its biological activity and metabolic stability. Studies indicate that substitution at the C2 position, such as with a methyl group in this compound, can block metabolism by the enzyme aldehyde oxidase (AO), potentially leading to improved pharmacokinetic profiles in preclinical models . This makes this compound a valuable compound for researchers aiming to design and synthesize new bioactive molecules with optimized properties. This product is intended for research and development use only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-methoxy-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H9N3O2/c1-5-11-7-4-10-8(14-2)3-6(7)9(13)12-5/h3-4H,1-2H3,(H,11,12,13)

InChI Key

KNFCQXWFRCNPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C(C=C2C(=O)N1)OC

Origin of Product

United States

Foundational & Exploratory

The Pyrido[3,4-d]pyrimidine Scaffold: A Technical Guide to Unraveling the Biological Activity of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. This technical guide focuses on the pyrido[3,4-d]pyrimidine scaffold, with a specific emphasis on understanding the potential biological activities of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document provides a comprehensive framework for its investigation. By examining the well-established activities of structurally related pyrido[3,4-d]pyrimidines, we can infer probable mechanisms of action and delineate a clear experimental path for characterization. This guide will delve into the synthetic strategies, likely biological targets, and detailed protocols for in vitro and cell-based assays essential for elucidating the therapeutic potential of this compound class.

Introduction: The Prominence of the Pyrido[3,4-d]pyrimidine Core

Pyridopyrimidines represent a class of bicyclic heteroaromatic compounds that have garnered significant interest from the scientific community due to their diverse pharmacological properties. The fusion of a pyridine and a pyrimidine ring can result in four distinct isomers: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines. Each isomeric scaffold offers a unique three-dimensional arrangement of nitrogen atoms and substituent vectors, leading to a wide array of biological activities.

Notably, derivatives of the pyrido[2,3-d]pyrimidine scaffold have been successfully developed into approved drugs like Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor for the treatment of breast cancer. The broader class of pyridopyrimidines has been shown to target a range of enzymes and receptors, including dihydrofolate reductase (DHFR), tyrosine kinases, and MAP kinases.

This guide will focus on the pyrido[3,4-d]pyrimidine isomer, a scaffold known to be associated with various bioactivities, including the inhibition of matrix metalloproteinase-13, histone lysine demethylase, and monopolar spindle kinase 1 (Mps1). Our target molecule, this compound, belongs to this promising class.

Synthetic Strategies: Accessing the Pyrido[3,4-d]pyrimidin-4(3H)-one Scaffold

The synthesis of the pyrido[3,4-d]pyrimidine core is a critical first step in the exploration of its biological activity. Several synthetic routes have been reported, often starting from substituted pyridine or pyrimidine precursors. A common strategy involves the construction of the pyrimidinone ring onto a pre-functionalized pyridine.

For instance, a general approach to 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones has been described, which could be adapted for the synthesis of our target molecule. While the specific synthesis of this compound is not detailed in the available literature, a plausible retro-synthetic analysis suggests that a substituted 3-aminopyridine-4-carboxamide could serve as a key intermediate.

The following diagram illustrates a generalized synthetic workflow for obtaining a pyrido[3,4-d]pyrimidine core.

Synthetic_Workflow Pyridine Substituted Pyridine Intermediate1 Functionalized Pyridine Intermediate Pyridine->Intermediate1 Nitration/Halogenation Intermediate2 Key Pyridine Precursor Intermediate1->Intermediate2 Functional Group Interconversion Cyclization Cyclization Intermediate2->Cyclization Reaction with Urea/Formamide derivative Core Pyrido[3,4-d]pyrimidine Core Cyclization->Core

Caption: Generalized synthetic workflow for the pyrido[3,4-d]pyrimidine core.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is likely to exhibit inhibitory activity against protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

The pyrido[3,4-d]pyrimidine scaffold has been specifically implicated in the inhibition of:

  • Monopolar Spindle 1 (Mps1) Kinase: This kinase is a key regulator of the spindle assembly checkpoint and is an attractive target for cancer therapy. The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core has been shown to improve metabolic stability, a crucial property for drug candidates.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, a close isomer, has been extensively studied for its potent inhibition of both wild-type and mutant forms of EGFR. Given the structural similarities, it is plausible that the pyrido[3,4-d]pyrimidine core could also interact with the ATP-binding site of EGFR.

  • Chemokine Receptor CXCR2: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2, which is involved in inflammatory and autoimmune diseases.

The most probable mechanism of action for this compound as a kinase inhibitor would be as an ATP-competitive inhibitor. This involves the molecule binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling pathways.

Kinase_Inhibition_Pathway cluster_kinase Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP_Site ATP Binding Site Blocked_Signaling Blocked Signaling ATP_Site->Blocked_Signaling ATP ATP ATP->ATP_Site Binds Substrate Substrate Protein Substrate->Kinase Inhibitor 6-Methoxy-2-methylpyrido [3,4-d]pyrimidin-4(3H)-one Inhibitor->ATP_Site Competitively Binds Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling

Caption: Postulated mechanism of ATP-competitive kinase inhibition.

Experimental Protocols for Biological Characterization

A systematic evaluation of the biological activity of this compound requires a multi-tiered approach, starting with in vitro assays and progressing to cell-based and potentially in vivo models.

In Vitro Kinase Inhibition Assays

The primary assessment of kinase inhibitory activity is typically performed using in vitro enzymatic assays. These assays directly measure the ability of the compound to inhibit the activity of a purified kinase.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common platform for assessing kinase inhibition.

  • Reagents and Materials:

    • Purified kinase of interest (e.g., Mps1, EGFR)

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • Test compound (this compound)

    • Assay buffer

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

    • Incubate for a specified period (e.g., 60 minutes) at room temperature.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate for another specified period (e.g., 60 minutes) at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays for Antiproliferative Activity

To determine if the in vitro kinase inhibition translates to a cellular effect, antiproliferative assays are essential. These assays measure the ability of the compound to inhibit the growth of cancer cell lines.

Protocol: MTT Cell Proliferation Assay

  • Cell Lines: Select cancer cell lines known to be dependent on the target kinase (e.g., HCT116 for Mps1, A549 for EGFR).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the test compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement and Downstream Signaling

To confirm that the compound interacts with its intended target within the cell and affects downstream signaling, Western blotting is a valuable technique.

Protocol: Western Blot Analysis

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and its downstream substrates.

    • Use an antibody against the total protein as a loading control.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation and Interpretation

The results from the biological assays should be presented clearly and concisely to facilitate interpretation and comparison.

Table 1: Summary of In Vitro and Cellular Activity

Assay TypeTarget/Cell LineEndpointResult (IC₅₀/GI₅₀, µM)
Kinase InhibitionMps1IC₅₀[Insert Value]
Kinase InhibitionEGFRIC₅₀[Insert Value]
Cell ProliferationHCT116GI₅₀[Insert Value]
Cell ProliferationA549GI₅₀[Insert Value]

Pharmacokinetic Considerations

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Preliminary pharmacokinetic studies in animal models are crucial.

A study on a pyridopyrimidine derivative in rats showed rapid absorption and an oral bioavailability of approximately 90%, with evidence of dose-dependent kinetics at higher concentrations. Similar studies would be necessary for this compound to assess its potential for in vivo efficacy.

Conclusion and Future Directions

While specific biological data for this compound is not yet available in the public domain, its chemical structure places it within a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The experimental framework outlined in this guide provides a clear and robust strategy for elucidating its biological activity, mechanism of action, and potential as a lead compound in drug discovery. Future research should focus on its synthesis and subsequent characterization through the described in vitro and cell-based assays. Positive results would warrant further investigation into its selectivity profile across a broader panel of kinases and its efficacy in preclinical in vivo models. The exploration of this and related pyrido[3,4-d]pyrimidine derivatives holds promise for the development of novel therapeutics for cancer and other diseases.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shafae, M. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Van der Veken, P., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2145. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1660. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Review of the Synthesis, Reactions and Pharmaceutical Potential of Pyrido [2,3-d]Pyrimidine Derivatives. Current Organic Synthesis, 20(4), 384-411. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shafae, M. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia, 2(2), 708-725. [Link]

  • Kettle, J. G., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). Journal of Medicinal Chemistry, 61(18), 8435-8449. [Link]

  • Howson, W., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-

Discovery and history of pyridopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridopyrimidine Chronicles: From Synthetic Curiosity to Clinical Powerhouse

Abstract This technical guide explores the structural evolution, synthetic methodology, and pharmacological history of pyridopyrimidine derivatives.[1][2][3] While often overshadowed by their quinazoline and pteridine cousins, pyridopyrimidines—specifically the pyrido[2,3-d]pyrimidine isomer—have emerged as a "privileged scaffold" in modern oncology.[2] This document details the transition of this pharmacophore from early antifolate research to its current dominance as a CDK4/6 inhibitory core (e.g., Palbociclib), providing actionable synthetic protocols and mechanistic insights for drug discovery professionals.

The pyridopyrimidine scaffold consists of a pyridine ring fused to a pyrimidine ring. Depending on the fusion face, four positional isomers exist. In medicinal chemistry, the pyrido[2,3-d]pyrimidine is the most clinically significant, serving as a bioisostere for the pteridine ring found in folate and the quinazoline ring found in EGFR inhibitors.

The Four Isomers

The biological activity of these isomers varies drastically due to differences in nitrogen positioning, which alters hydrogen bond donor/acceptor vectors within the ATP-binding pockets of kinases.

Isomers cluster_0 The 4 Isomers Iso1 Pyrido[2,3-d]pyrimidine (Most Common in Drugs) Iso2 Pyrido[3,2-d]pyrimidine Iso3 Pyrido[3,4-d]pyrimidine Iso4 Pyrido[4,3-d]pyrimidine

Figure 1: The four structural isomers of pyridopyrimidine.[3][4][5][6] The [2,3-d] isomer (blue) is the dominant scaffold in FDA-approved therapeutics.

Historical Genesis and Therapeutic Evolution[1][2]

1950s-1960s: Synthetic Foundations

While pyrimidine synthesis dates back to Pinner (1884), the systematic exploration of fused pyridopyrimidines began in the mid-20th century. The seminal work by Robins and Hitchings (1958) established the primary synthetic routes for pyrido[2,3-d]pyrimidines, initially investigating them as potential purine antagonists due to their structural similarity to adenine and guanine [1].

1980s-1990s: The Antifolate Era

Early medicinal chemistry efforts focused on dihydrofolate reductase (DHFR) inhibition.[2] Researchers recognized that replacing the pteridine core of methotrexate with a pyridopyrimidine scaffold retained antifolate activity while altering transport properties and toxicity profiles. This era established the scaffold's ability to mimic the folate pterin core [2].

2000s-Present: The Kinase Revolution

The discovery that ATP-binding pockets of protein kinases could be targeted by flat, nitrogen-rich heterocycles sparked a renaissance for pyridopyrimidines.

  • PDGFR/FGFR Inhibition: Early compounds showed promise against Platelet-Derived Growth Factor Receptors.

  • The CDK4/6 Breakthrough: The most significant milestone was the discovery of PD-0332991 (Palbociclib) by Warner-Lambert (now Pfizer). Researchers optimized the pyrido[2,3-d]pyrimidin-7-one core to achieve high selectivity for CDK4/6 over CDK2, a critical factor in avoiding the cytotoxicity associated with pan-CDK inhibition [3].

Synthetic Architectures and Methodologies

The synthesis of pyrido[2,3-d]pyrimidines generally proceeds via two main strategies: annulating the pyridine ring onto a pyrimidine precursor (Route A) or annulating the pyrimidine ring onto a pyridine precursor (Route B). Route A is preferred for generating diversity at the 5, 6, and 7 positions.

Route A: The 6-Aminouracil Pathway (Hitchings-Robins Strategy)

This is the most robust method for generating the pyrido[2,3-d]pyrimidine-2,4-dione core, a common precursor for kinase inhibitors.

Synthesis Start 6-Aminouracil (Pyrimidine Precursor) Inter Intermediate (Michael Adduct) Start->Inter Knoevenagel/Michael Reagent 1,3-Electrophile (e.g., Malononitrile/Aldehyde) Reagent->Inter Cyclization Cyclization (Base Catalyzed) Inter->Cyclization Intramolecular Attack Product Pyrido[2,3-d]pyrimidine Derivative Cyclization->Product -H2O/NH3

Figure 2: General synthetic workflow for the construction of the pyrido[2,3-d]pyrimidine core starting from 6-aminouracil.

Protocol: Microwave-Assisted One-Pot Synthesis

Context: This protocol allows for the rapid generation of 7-amino-pyrido[2,3-d]pyrimidine derivatives, useful for SAR exploration at the C5/C6 positions [4].

Reagents:

  • 6-Aminouracil (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Catalyst: Diammonium hydrogen phosphate (DAHP) (10 mol%)[6]

  • Solvent: Water/Ethanol (1:1)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve 6-aminouracil (1 mmol), the selected aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in 5 mL of H2O:EtOH (1:1).

  • Catalysis: Add 10 mol% DAHP.

  • Irradiation: Seal the vessel and irradiate at 120°C (approx. 250 W) for 5–10 minutes. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates out.

  • Purification: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from DMF/Ethanol if necessary.

  • Validation: Confirm structure via 1H NMR (look for disappearance of aldehyde proton and appearance of NH2 signals).

Pharmacological Case Study: Palbociclib (Ibrance)

Palbociclib represents the pinnacle of pyridopyrimidine medicinal chemistry. Its design illustrates critical Structure-Activity Relationship (SAR) principles.[7]

Structural Logic
  • Core: Pyrido[2,3-d]pyrimidin-7-one.[3][8]

  • C2 Position: An aminopyridine side chain provides critical hydrogen bonding to the kinase hinge region.

  • C8 Position: A cyclopentyl group fills the hydrophobic pocket, enhancing affinity and selectivity for CDK4/6 over CDK1/2.

  • C6 Position: An acetyl group serves as an electronic tuner and handle for further metabolic stability.

Mechanism of Action (CDK4/6 Pathway)

The drug functions by arresting the cell cycle at the G1/S checkpoint.[9]

MOA Drug Palbociclib (Pyridopyrimidine) Target CDK4/6 + Cyclin D Complex Drug->Target Inhibits ATP Binding Substrate Retinoblastoma Protein (Rb) Target->Substrate Phosphorylation (Blocked) Effect E2F Transcription Factor (Release Blocked) Substrate->Effect Remains Bound to Outcome G1 Cell Cycle Arrest (Tumor Stasis) Effect->Outcome Prevents S-Phase Entry

Figure 3: Mechanism of action for Palbociclib. By inhibiting the CDK4/6-Cyclin D complex, the drug prevents Rb phosphorylation, keeping E2F sequestered and halting cell division.

Quantitative Data: Selectivity Profiles

The following table highlights the selectivity achieved by the pyridopyrimidine scaffold in Palbociclib compared to early pan-CDK inhibitors (e.g., Flavopiridol).

CompoundScaffoldCDK4 IC50 (nM)CDK6 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK4 vs CDK2)
Palbociclib Pyrido[2,3-d]pyrimidine1116>10,000>900x
Ribociclib Pyrido[2,3-d]pyrimidine1039>10,000>1000x
Flavopiridol Flavone (Reference)4040100~2.5x (Poor)

Data Source: Derived from Toogood et al. [3] and clinical pharmacology reviews.

References

  • Robins, R. K., & Hitchings, G. H. (1958).[1] Studies on Pyrimidines.[1][2][5][10][11][12][13][14][15][16] IX. The Synthesis of Some Pyrido[2,3-d]pyrimidines. Journal of the American Chemical Society.[1] Link

  • Kisliuk, R. L., et al. (1993). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as inhibitors of dihydrofolate reductase. Journal of Medicinal Chemistry.[5][14]

  • Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6.[9][15][17] Journal of Medicinal Chemistry.[5][14] Link

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.[6][18] Scientific Research Publishing. Link

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as potent inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry.[5][14] Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Pyrido[3,4-d]pyrimidines

[1]

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common isomer, pyrido[2,3-d]pyrimidine (found in Palbociclib). Its planar, bicyclic heteroaromatic architecture mimics the adenine core of ATP, making it an exceptional template for developing Type I and Type II kinase inhibitors.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, focusing on its utility in targeting Monopolar Spindle Kinase 1 (MPS1/TTK) and Human Epidermal Growth Factor Receptors (HER/ErbB) .[1] We explore the critical "8-chloro-2-(methylthio)" synthetic pathway, which allows for divergent library generation, and examine the physicochemical nuances that drive potency and metabolic stability.[1]

Chemical Architecture & Numbering

Correct numbering is vital for SAR discussion. The pyrido[3,4-d]pyrimidine system fuses a pyrimidine ring (positions 1, 3) with a pyridine ring (nitrogen at position 7).[1][2][3]

Core Numbering Scheme:

  • N1, N3: Pyrimidine nitrogens (H-bond acceptors).[1]

  • C2: Position between pyrimidine nitrogens (Solvent exposed/Selectivity handle).[1]

  • C4: The "Hinge Binder" position (Critical for ATP-competitiveness).[1]

  • N7: Pyridine nitrogen (often unsubstituted in kinase inhibitors, but affects pKa).

  • C6, C8: Pyridine ring carbons (Vectors for solubilizing groups or steric tuning).

Synthesis Strategy: The Divergent Route

The most robust method for accessing the pyrido[3,4-d]pyrimidine core for SAR exploration is the 8-chloro-2-(methylthio) route.[1] This strategy allows for sequential nucleophilic aromatic substitutions (

1
Experimental Protocol: Synthesis of 2,4,8-Trisubstituted Core

Reference Standard: Innocenti et al., J. Med. Chem. 2016 [1]

Step 1: Scaffold Construction

  • Reagents: 3-amino-2-chloroisonicotinic acid (starting material), formamide.[1]

  • Procedure: Reflux 3-amino-2-chloroisonicotinic acid in neat formamide at 140°C for 12 hours.

  • Mechanism: Cyclocondensation to form the pyrido[3,4-d]pyrimidin-4(3H)-one core.[1]

Step 2: Chlorination & Thio-alkylation

  • Reagents:

    
    , 
    
    
    .
  • Procedure: Treat the pyrimidinone with

    
     to generate the 2,4-dichloro intermediate.
    
  • Differentiation: React with NaSMe (1.0 eq) at 0°C. The C2 position is less electrophilic than C4, but in practice, the 2-SMe-4-Cl derivative is often accessed via specific precursors or careful stoichiometry.[1] Alternative: Start with a 2-thioxo intermediate if regioselectivity is poor.[1]

Step 3: C4 Displacement (The Hinge Binder) [1]

  • Reagents: Substituted aniline (1.1 eq),

    
     (2.0 eq), n-Butanol.
    
  • Conditions: Heat at 80-100°C for 4-6 hours.

  • Outcome: The C4-Cl is displaced by the aniline nitrogen.[1] The C2-SMe remains intact.[1]

Step 4: C2 Activation & Displacement

  • Activation: Dissolve the C4-amino-C2-SMe product in DCM. Add m-CPBA (2.5 eq) to oxidize SMe to the sulfone (

    
    ).[1]
    
  • Displacement: Add a secondary amine (e.g., piperazine, morpholine) or another aniline. Heat at 40-60°C. The sulfone is a potent leaving group.[1]

Visualization: Synthesis Workflow

SynthesisWorkflowStart3-amino-2-chloro-isonicotinic acidCorePyrido[3,4-d]pyrimidin-4(3H)-oneStart->CoreFormamide,140°CDichloro2,4-DichlorointermediateCore->DichloroPOCl3, PCl5Scaffold8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidineDichloro->ScaffoldNaSMe (Regioselective)Prod_C4C4-Aniline Substituted(Hinge Binder)Scaffold->Prod_C4Ar-NH2, heat(SNAr at C4)Prod_FinalFinal 2,4,8-TrisubstitutedInhibitorProd_C4->Prod_Final1. m-CPBA (Oxidation)2. R-NH2 (SNAr at C2)

Figure 1: The "Sulfone Displacement" strategy allows late-stage diversification at the C2 position, critical for optimizing pharmacokinetic properties.[1]

Detailed SAR Analysis

Position C4: The Hinge Binding Anchor

The substituent at C4 is the primary determinant of ATP-competitive inhibition.

  • Requirement: An aromatic amine (aniline) is essential.[1] The NH acts as a hydrogen bond donor to the kinase hinge region.

  • SAR Insight: Bulky substituents on the aniline (e.g., 3-bromo-4-chloro in Tarloxotinib) fill the hydrophobic pocket adjacent to the gatekeeper residue.[1]

  • Electronic Effect: Electron-withdrawing groups on the aniline ring often increase the acidity of the NH, potentially strengthening the H-bond with the hinge carbonyl.

Position C6: Solubility & Metabolic Stability

In the pyrido[3,4-d] isomer, C6 is positioned towards the solvent front in many kinase binding modes (e.g., MPS1).

  • Tarloxotinib Case: The C6 position is used to attach the hypoxia-activated trigger (nitroimidazole).[1] This confirms C6 can tolerate large, bulky groups without abolishing binding affinity [2].

  • Metabolic Stability: Unsubstituted C6 positions are prone to oxidative metabolism.[1] Introduction of a methyl group at C6 (as seen in clinical candidate BOS172722) significantly improves microsomal stability by blocking P450 oxidation sites [3].

Position C2: The Selectivity Handle

The C2 position points towards the ribose binding pocket or the solvent interface, depending on the specific kinase conformation.

  • Diversity: This position tolerates a wide range of amines (morpholines, piperazines).

  • Function: It is often used to tune physicochemical properties (LogP, solubility). Basic amines here can form salt bridges with Asp/Glu residues in the solvent-exposed region.[1]

Position C8: Steric Tuning
  • Constraint: Substituents at C8 (e.g., methyl, chloro) can induce steric clashes that twist the core or the C4-aniline.

  • MPS1 Inhibitors: An 8-chloro substituent was found to be tolerated and, in some cases, improved selectivity by enforcing a specific dihedral angle that matched the MPS1 active site, while clashing with off-target kinases [1].

Case Studies in Drug Development

Tarloxotinib (Pan-HER Inhibitor)

Tarloxotinib (TH-4000) utilizes the pyrido[3,4-d]pyrimidine core to target EGFR and HER2.[1] It acts as a prodrug.[1][3][4][5]

  • Mechanism: The 4-nitroimidazole moiety attached at C6 suppresses the basicity of the nearby amine and sterically hinders binding.[1]

  • Activation: Under hypoxic conditions (common in solid tumors), the nitro group is reduced, leading to fragmentation that releases the active kinase inhibitor.

  • Significance: Demonstrates the scaffold's ability to support complex "warheads" at the C6 vector.

MPS1 (TTK) Inhibitors

MPS1 is a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC).[1]

  • Discovery: Researchers hybridized a pyrrolo[3,2-c]pyridine hit with the pyrido[3,4-d]pyrimidine scaffold.[1][6]

  • Result: The pyrido[3,4-d]pyrimidine analogs (e.g., Compound 24c) showed superior potency (

    
     nM) and lower lipophilicity compared to isoquinoline analogs.[1]
    
  • Key SAR: The planar conformation of the pyrido[3,4-d]pyrimidine was crucial for fitting the ATP pocket of MPS1 [1].

Visualization: Tarloxotinib Activation Logic

TarloxotinibProdrugTarloxotinib (Prodrug)(Inactive/Low Potency)C6-Nitroimidazole IntactHypoxiaHypoxic Tumor Microenvironment(Reductive Conditions)Prodrug->HypoxiaActiveActive Metabolite(High Potency Pan-HER Inhibitor)Free Amine at C6 TailHypoxia->Active1-electron reductionReductionNitro Reduction -> FragmentationTargetInhibition of EGFR/HER2(Apoptosis)Active->TargetATP Competition

[1][6][7]

Quantitative Data Summary

Compound ClassTargetKey Substituent (C4)Key Substituent (C6/C2)Activity (

)
Ref
Tarloxotinib EGFR (WT)3-Br-4-Cl-anilineC6: Nitroimidazole tail< 1 nM (Active form)[2]
CCT251455 Analog MPS14-(1-methyl-1H-pyrazol-4-yl)anilineC2: H / C8: Cl8 nM[1]
General Analog CDK2PhenylaminoC2: Amino/Alkoxy~100-500 nM[4]

References

  • Innocenti, P., et al. (2016).[6][7] Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3671–3688.[1][7] Link

  • Estrada-Bernal, A., et al. (2021). Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against drug-resistant non-small cell lung cancers. Clinical Cancer Research, 27(5), 1463-1475.[1] Link

  • Laufer, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352.[1] Link[1]

  • Thompson, A. M., et al. (2015). Synthesis and structure–activity relationships of 7-substituted pyrido[3,4-d]pyrimidine inhibitors of EGFR. Bioorganic & Medicinal Chemistry Letters, 25(19), 4207-4211.[1] Link

Methodological & Application

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Biochemical Characterization of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Targeting Mps1 (TTK)

Introduction & Biological Context

This compound (CAS: 2379344-48-4) represents a critical "privileged scaffold" in the design of potent inhibitors for Monopolar Spindle 1 (Mps1) , also known as TTK protein kinase .

Mps1 is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC) . It monitors proper chromosome attachment to kinetochores during mitosis. Inhibition of Mps1 forces cells with unaligned chromosomes to exit mitosis prematurely, leading to severe aneuploidy and "mitotic catastrophe"—a validated therapeutic strategy in chromosomally unstable cancers (e.g., triple-negative breast cancer).

Medicinal chemistry campaigns (notably by the Institute of Cancer Research and Bayer) have established the pyrido[3,4-d]pyrimidine core as a superior alternative to earlier scaffolds due to its high selectivity and favorable metabolic stability when substituted at the 6-position (e.g., with a methoxy or methyl group).

This protocol details a bioluminescent ADP-Glo™ Kinase Assay designed to evaluate the inhibitory potency (IC50) of compounds based on this scaffold.

Assay Design Principles (Causality & Logic)

To accurately characterize inhibitors based on the this compound core, the assay must address specific kinetic parameters:

  • ATP Competition: Most pyrido-pyrimidine inhibitors are Type I (ATP-competitive). Therefore, the assay must be run at or below the ATP

    
     of the Mps1 enzyme (typically 10–50 µM) to ensure sensitivity to competitive inhibitors.
    
  • Detection Mode: We utilize the ADP-Glo™ Kinase Assay (Promega) . Unlike radiolabeled (

    
    P) assays, this is homogenous and non-radioactive. Unlike TR-FRET, it is less susceptible to compound autofluorescence—a common issue with nitrogen-rich heterocycles like pyrido-pyrimidines.
    
  • Substrate Specificity: Mps1 efficiently phosphorylates Myelin Basic Protein (MBP) or specific synthetic peptides (e.g., derived from Borealin). MBP is recommended here for robust signal-to-noise ratios during scaffold screening.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the screening protocol, from reaction assembly to data acquisition.

G Start Compound Prep (DMSO Serial Dilution) Rxn Kinase Reaction (60 min @ RT) Start->Rxn 2.5 µL Enzyme Enzyme Mix (Mps1 + Buffer) Enzyme->Rxn 2.5 µL Substrate Substrate Mix (ATP + MBP) Substrate->Rxn 5 µL Stop1 ADP-Glo™ Reagent (Deplete ATP) Rxn->Stop1 +10 µL (40 min incubation) Stop2 Detection Reagent (ADP -> ATP -> Light) Stop1->Stop2 +20 µL (30 min incubation) Read Luminescence Readout Stop2->Read

Caption: Step-by-step ADP-Glo workflow for Mps1 inhibitor screening. Volumes shown are for a 384-well low-volume format.

Detailed Protocol

Materials & Reagents
ComponentSpecificationNotes
Test Compound This compoundDissolve in 100% DMSO to 10 mM stock.
Kinase Recombinant Human Mps1 (TTK)Final conc: 1–5 ng/well (titrate batch).
Substrate Myelin Basic Protein (MBP)Final conc: 0.2 mg/mL.
ATP Ultra-pure ATPFinal conc: 10 µM (approx.

).
Assay Buffer 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTTFresh DTT is critical for enzyme stability.
Detection ADP-Glo™ Kinase Assay Kit (Promega)Equilibrate to Room Temp (RT) before use.
Plate 384-well, white, low-volumeWhite plates maximize luminescence reflection.
Assay Procedure (384-well Low Volume)

Step 1: Compound Preparation [1][2]

  • Prepare a 10-point dose-response curve of the test compound in 100% DMSO (starting at 1 mM, 3-fold serial dilution).

  • Dilute these DMSO stocks 1:20 into 1X Kinase Buffer (without ATP/Enzyme) to create a "4X Compound Working Solution" (5% DMSO).

Step 2: Kinase Reaction Assembly

  • Add Compound: Dispense 2.5 µL of 4X Compound Working Solution into assay wells.

  • Add Enzyme: Dispense 2.5 µL of 4X Mps1 Enzyme Mix (diluted in Kinase Buffer).

    • Pre-incubation: Incubate compound and enzyme for 10–15 minutes at RT. This allows the inhibitor to access the ATP-binding pocket before competition begins.

  • Start Reaction: Add 5 µL of 2X ATP/Substrate Mix (20 µM ATP + 0.4 mg/mL MBP).

    • Final Conditions: 10 µL volume, 1.25% DMSO, 10 µM ATP.

  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22–25°C).

Step 3: Signal Detection (ADP-Glo)

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate 40 minutes at RT.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate luciferase signal.

    • Incubate 30 minutes at RT.

Step 4: Data Acquisition

  • Measure Luminescence (Integration time: 0.5–1.0 second/well) on a multimode plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Quality Control

IC50 Calculation

Normalize raw luminescence units (RLU) to controls:

  • 0% Inhibition (Max Signal): Enzyme + Substrate + DMSO (no compound).

  • 100% Inhibition (Min Signal): No Enzyme (or excess reference inhibitor like Reversine).



Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine IC50.

Troubleshooting & Validation
  • Z-Prime (

    
    ):  Must be > 0.5 for a valid screening plate.
    
  • Interference Check: The pyrido-pyrimidine core is generally fluorescent. While ADP-Glo is luminescent (reducing interference), always run a "Compound Interference Control" (Compound + ADP + Detection Reagents, no enzyme) to ensure the compound doesn't quench the luciferase signal.

Pathway Visualization: Mps1 in the Spindle Assembly Checkpoint

Understanding the downstream effect of inhibiting this target is crucial for cellular validation.

SAC_Pathway Unattached Unattached Kinetochore Mps1 Mps1 (TTK) Kinase (Target) Unattached->Mps1 Activates KNL1 KNL1 Phosphorylation (MELT Repeats) Mps1->KNL1 Phosphorylates MCC MCC Assembly (Mad1/Mad2/BubR1) KNL1->MCC Recruits APC APC/C Inhibition MCC->APC Inhibits Mitosis Mitotic Arrest APC->Mitosis Maintains Inhibitor Pyrido-pyrimidine Inhibitor Inhibitor->Mps1 Blocks

Caption: Mechanism of Action. Mps1 inhibition prevents MCC assembly, bypassing the checkpoint and causing lethal premature anaphase.

References

  • Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Mps1. Henley, A. T., et al. (2016).[3][4][5][6] Journal of Medicinal Chemistry. Establishes the pyrido[3,4-d]pyrimidine scaffold as a potent Mps1 inhibitor class.[6]

  • Optimization of Pyrido[3,4-d]pyrimidine Mps1 Inhibitors (BOS172722). Naud, S., et al. (2018). Journal of Medicinal Chemistry. Describes the specific methylation strategies (including the 2-methyl and 6-methoxy motifs) to improve metabolic stability.

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Standard operating procedures for the bioluminescent kinase assay.

  • Mps1/TTK Kinase Activity and Regulation. Liu, X., & Winey, M. (2012). Annual Review of Biochemistry. Comprehensive review of the target biology.

Sources

Application Note: Characterization of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one Scaffolds in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The compound 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one represents a privileged heterocyclic scaffold, primarily utilized in the development of inhibitors for Monopolar Spindle Kinase 1 (Mps1/TTK) . While the 4(3H)-one (lactam) form is often a key synthetic intermediate, its structural derivatives (functionalized at the C4 position) are potent mitotic checkpoint inhibitors used to induce chromosomal instability (CIN) and mitotic catastrophe in cancer cells.

Research indicates that pyrido[3,4-d]pyrimidine derivatives exert their anti-tumor effects by overriding the Spindle Assembly Checkpoint (SAC) . By inhibiting Mps1, these compounds force cancer cells to exit mitosis prematurely with unaligned chromosomes, leading to severe aneuploidy and apoptosis.

This guide provides a comprehensive protocol for evaluating this chemical series, focusing on solubility, cytotoxicity, and specific functional assays for Mps1 inhibition.

Chemical Properties & Preparation

Compound Identity & Handling
  • Chemical Name: this compound

  • Core Structure: Fused pyridine-pyrimidine ring system.

  • Role: Pharmacophore scaffold / Synthetic intermediate for 4-amino-pyrido[3,4-d]pyrimidine inhibitors.

  • Solubility: Low in water; moderate-to-high in DMSO.

Stock Solution Protocol

To ensure experimental reproducibility, correct solubilization is critical. The lactam moiety can lead to aggregation if not fully dissolved.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW] / 1000.

  • Dissolution: Vortex vigorously for 1 minute. If particulate matter persists, sonicate in a water bath at 37°C for 5-10 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Mechanism of Action: Mps1 & The Spindle Assembly Checkpoint

Understanding the target biology is essential for designing the correct assays. Mps1 is the "master regulator" of the SAC.

  • Normal Physiology: Mps1 phosphorylates Knl1 and recruits Mad1/Mad2 to unattached kinetochores, forming the Mitotic Checkpoint Complex (MCC) which inhibits the Anaphase Promoting Complex (APC/C). This arrests cells in metaphase until alignment is complete.

  • Inhibition Effect: Blockade of Mps1 prevents MCC formation. The APC/C remains active even if chromosomes are misaligned.

  • Phenotype: Cells exit mitosis within 12-20 minutes (instead of the normal 60-90 minutes) resulting in gross aneuploidy and cell death.

Signaling Pathway Diagram

Mps1_Pathway cluster_effect Effect of Inhibition Mps1 Mps1 (TTK) Kinase Knl1 Knl1 (Kinetochore) Mps1->Knl1 Phosphorylates (MELT motifs) Inhibitor Pyrido-pyrimidine Inhibitor Inhibitor->Mps1 Inhibits Mad2 Mad2 / BubR1 Recruitment Knl1->Mad2 Recruits MCC MCC Complex (Cdc20 inhibited) Mad2->MCC Forms APC APC/C (E3 Ligase) MCC->APC Inhibits Securin Securin / Cyclin B Degradation APC->Securin Ubiquitylates (If Active) Anaphase Anaphase Onset (Chromosome Segregation) APC->Anaphase Premature Activation Securin->Anaphase Triggers Aneuploidy Aneuploidy / Death Anaphase->Aneuploidy Mitotic Catastrophe

Figure 1: Mechanism of Mps1 inhibition. The pyrido[3,4-d]pyrimidine scaffold targets Mps1, bypassing the checkpoint and causing lethal aneuploidy.

Experimental Protocols

Protocol A: Cell Viability Screening (Cytotoxicity)

Objective: Determine the IC50 of the compound or its derivatives. Cell Lines: HeLa (Cervical), MCF-7 (Breast), U2OS (Osteosarcoma). Note: Mps1 inhibitors are often more potent in high-CIN cell lines.

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates (100 µL volume). Incubate for 24 hours.

  • Treatment: Prepare a serial dilution of the compound in medium (0.1% DMSO final).

    • Range: 10 µM down to 1 nM (9 points, 3-fold dilutions).

    • Include a DMSO Control and a Positive Control (e.g., Reversine or Nocodazole).

  • Incubation: Incubate for 72 hours (approx. 3 doubling times).

  • Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2-4 hours. Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Protocol B: The "SAC Override" Assay (Functional Validation)

Objective: Confirm the compound targets the mitotic checkpoint. This is the gold standard assay for Mps1 inhibitors. Principle: Nocodazole normally arrests cells in mitosis. An Mps1 inhibitor will force these arrested cells to exit mitosis despite the drug presence.

Workflow:

  • Synchronization: Plate HeLa cells and treat with 2 mM Thymidine for 18 hours (G1/S block).

  • Release: Wash 3x with PBS and release into fresh medium for 6 hours.

  • Arrest: Add Nocodazole (330 nM) . This depolymerizes microtubules, activating the SAC and arresting cells in Prometaphase.

  • Override Treatment:

    • Group A: Nocodazole only (Control - should remain arrested, rounded cells).

    • Group B: Nocodazole + Test Compound (1-5 µM) .

  • Time-Lapse or Harvest:

    • Microscopy: Observe cells every 10 mins. Group A will stay rounded. Group B will flatten out (exit mitosis) within 20-60 mins.

    • FACS: Harvest cells at 0, 2, and 4 hours post-treatment. Fix in 70% Ethanol. Stain with Propidium Iodide (PI) and Phospho-Histone H3 (pH3).

Expected Results:

Treatment Phenotype Phospho-Histone H3 Levels DNA Content (FACS)
Nocodazole Only Mitotic Arrest (Rounded) High 4N (G2/M)

| Nocodazole + Compound | Mitotic Exit (Flattened) | Rapid Decrease | 4N -> 8N (Polyploidy) |

Protocol C: Western Blotting for Target Engagement

Objective: Verify inhibition of Mps1 kinase activity. Markers:

  • Phospho-Knl1 (Thr180/Thr205): Direct substrate of Mps1. Levels should decrease .

  • Phospho-Histone H3 (Ser10): Mitotic marker. Levels should decrease rapidly upon mitotic exit.

  • Cyclin B1: Should degrade upon mitotic exit.

Procedure:

  • Treat asynchronous or Nocodazole-arrested cells with the compound for 2 hours.

  • Lyse in RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF).

  • Run SDS-PAGE and blot.

  • Primary Antibodies: Anti-pKnl1 (1:1000), Anti-Cyclin B1 (1:2000), Anti-GAPDH (Loading Control).

Experimental Workflow Diagram

Workflow cluster_assays Parallel Assays Stock Compound Stock (10mM DMSO) Cytotox Cytotoxicity (72h) IC50 Determination Stock->Cytotox SAC SAC Override (4h) (Nocodazole + Cmpd) Stock->SAC Biochem Western Blot (p-Knl1 / Cyclin B) Stock->Biochem Analysis Data Analysis (Prism / FlowJo) Cytotox->Analysis Viability Curve SAC->Analysis Mitotic Index (FACS) Biochem->Analysis Band Intensity

Figure 2: Integrated workflow for profiling pyrido[3,4-d]pyrimidine derivatives.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicity (LogP > 3)Dilute intermediate stock (10x) in media before adding to cells. Keep final DMSO < 0.5%.
No Effect in SAC Assay Inactive precursor (Lactam form)Ensure the compound is the active derivative (e.g., 4-amino substituted). If testing the scaffold, high concentrations (10-50 µM) may be required.
High Toxicity in Controls Off-target kinase inhibitionPyrido-pyrimidines can hit CDK2/9. Check selectivity or use a lower dose.

References

  • Innocenti, P., et al. (2016).[1] "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach." Journal of Medicinal Chemistry, 59(8), 3671–3688.

  • Tardif, K. D., et al. (2018). "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors." Journal of Medicinal Chemistry.

  • Kops, G. J., et al. (2005). "On the road to cancer: Aneuploidy and the mitotic checkpoint." Nature Reviews Cancer, 5, 773–785.

  • Naud, N., et al. (2013). "Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase MPS1." Journal of Medicinal Chemistry, 56(24), 10045-10065.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your synthetic efficiency and yield. Our approach is rooted in established chemical principles and field-tested expertise to empower you to overcome common challenges in your laboratory work.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A plausible and common synthetic route involves the cyclization of a substituted aminopyridine with a suitable reagent to form the pyrimidinone ring. The following troubleshooting guide is structured around a likely synthetic pathway and addresses potential issues at each critical stage.

Troubleshooting Guide: From Starting Materials to Final Product

This section is presented in a question-and-answer format to directly address specific experimental challenges you may encounter.

Issue 1: Low Yield in the Initial Condensation/Cyclization Step

Question: I am experiencing a low yield in the formation of the pyridopyrimidinone core. What are the likely causes and how can I improve it?

Answer: Low yields in the initial cyclization are a frequent hurdle and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your starting materials, particularly the aminopyridine precursor, is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

    • Recommendation: Ensure your aminopyridine and cyclizing agent (e.g., an acetoacetate derivative) are of high purity. Recrystallization or column chromatography of starting materials may be necessary.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.[1] For this type of condensation, high-boiling point aprotic polar solvents like DMF, DMSO, or NMP are often effective.

    • Temperature: Suboptimal reaction temperature can lead to incomplete reaction or decomposition of starting materials or products.[1] A temperature range of 100-150 °C is a common starting point for these cyclizations.[2] Consider a systematic temperature screen to find the optimal condition.

    • Catalyst: While some cyclizations proceed thermally, many benefit from a catalyst. Both acid and base catalysis can be effective depending on the specific mechanism. Experiment with catalytic amounts of p-toluenesulfonic acid (p-TSA) or a non-nucleophilic base like DBU.

  • Stoichiometry: The molar ratio of your reactants can significantly influence the reaction outcome. Using a slight excess of one reactant can sometimes drive the reaction to completion.

Troubleshooting Workflow for Low Cyclization Yield

Caption: A decision tree for troubleshooting low yields in the initial cyclization step.

Issue 2: Formation of Significant Side Products

Question: I am observing significant side product formation during the reaction, complicating purification. How can I identify and minimize these byproducts?

Answer: Side product formation is a common challenge in heterocyclic synthesis. Identifying the structure of the major byproduct is the first step toward mitigating its formation.

  • Common Side Products: In reactions forming pyrimidinones, incomplete cyclization or alternative reaction pathways can lead to undesired products. For instance, if using a β-ketoester, a Knoevenagel condensation product might form.

    • Identification: Isolate the byproduct using column chromatography and characterize it by NMR and mass spectrometry.

  • Minimization Strategies:

    • Order of Addition: In some cases, the order in which reagents are added can influence the reaction pathway.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction at the optimal time can prevent the formation of degradation products.

    • Atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Issue 3: Difficulty in Product Purification

Question: My crude product is difficult to purify. What are the best practices for isolating pure this compound?

Answer: The polarity and sometimes limited solubility of pyridopyrimidinones can make purification challenging.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures to find the optimal conditions for recrystallization. Common solvents to try include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a viable alternative.

    • Eluent System: Due to the polar nature of the product, a polar eluent system will likely be required. A gradient of dichloromethane/methanol or ethyl acetate/methanol is a good starting point. The use of a small percentage of triethylamine or ammonia in the eluent can sometimes improve peak shape for basic compounds.

Table 1: Recommended Purification Strategies

Purification MethodRecommended Solvents/EluentsKey Considerations
Recrystallization Ethanol, Methanol, Ethyl Acetate/Hexane, Ethanol/WaterScreen a variety of solvents to find one where the product is soluble when hot but sparingly soluble when cold.
Column Chromatography Dichloromethane/Methanol (gradient), Ethyl Acetate/Methanol (gradient)Add a small amount of triethylamine (0.1-1%) to the eluent to prevent peak tailing if the compound is basic.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: A common synthetic approach would likely start from a substituted pyridine. For this specific target, a plausible precursor would be a 3-amino-4-cyanopyridine bearing a methoxy group at the 6-position. This intermediate can then be cyclized to form the pyrimidinone ring.

Q2: What is a typical synthetic route for this class of compounds?

A2: A general and effective method for the synthesis of pyrido[3,4-d]pyrimidin-4(3H)-ones involves the cyclocondensation of an appropriately substituted 3-aminopyridine-4-carboxamide with a suitable reagent to introduce the C2-methyl group and form the pyrimidinone ring.

Synthetic Workflow Overview

G A Substituted 3-Aminopyridine C Cyclocondensation A->C B Cyclization Reagent B->C D This compound C->D E Purification D->E F Pure Product E->F

Caption: A generalized workflow for the synthesis of the target molecule.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining with potassium permanganate or visualization under UV light can be helpful. For more quantitative analysis, LC-MS is recommended.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the solvents used (e.g., DMF, DMSO) have specific handling requirements. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Pyrido[3,4-d]pyrimidin-4-one Core

  • To a solution of the 3-aminopyridine-4-carboxamide precursor (1.0 eq) in a suitable high-boiling point solvent (e.g., NMP), add the cyclizing agent (1.1-1.5 eq).

  • Add a catalyst if required (e.g., p-TSA, 0.1 eq).

  • Heat the reaction mixture to 120-140 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6 - ACS Publications - ACS.org. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC. Available at: [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl) - PMC. Available at: [Link]

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.

Sources

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one stability and storage conditions

[1]

Executive Summary & Chemical Identity[1][2]

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a fused heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors (e.g., MPS1, CDK2) and epigenetic modulators (KDM4/5).[1]

Its structural features—specifically the 4(3H)-one lactam moiety and the 6-methoxy substituent —dictate its handling requirements.[1] Unlike simple aromatics, this compound exhibits specific tautomeric behaviors and solubility limitations that, if ignored, will lead to experimental inconsistency (e.g., "crashing out" in cell media or silent degradation in DMSO).[1]

PropertyDetail
Chemical Class Fused Pyridopyrimidine (Lactam Tautomer)
Primary Risk Hydrolytic ring opening (pH extremes) & oxidative degradation
Solubility Profile Low (Aqueous) / High (DMSO, DMF)
Storage (Solid) -20°C, Desiccated, Dark
Storage (Solution) -80°C (Single Aliquots only)

Critical Storage Parameters (The "Golden Rules")

To maintain >98% purity over 24 months, you must adhere to the "3-D Rule" : D ry, D ark, D eep Freeze.[1]

A. Solid State Storage[1]
  • Temperature: Store at -20°C or below.

  • Atmosphere: The 4(3H)-one moiety is a hydrogen bond acceptor/donor pair.[1] It is hygroscopic . Store under inert gas (Argon/Nitrogen) or in a tightly sealed vial with active desiccant.

  • Light: The conjugated heterocyclic system is susceptible to photodegradation.[1] Wrap vials in aluminum foil if not using amber glass.

B. Solution State Storage (DMSO Stocks)[1]
  • The DMSO Trap: DMSO is hygroscopic.[1] At room temperature, it absorbs atmospheric water.[1] Water in DMSO catalyzes the hydrolysis of the lactam ring and facilitates precipitation.[1]

  • Protocol:

    • Dissolve compound in anhydrous DMSO (Grade ≥99.9%).[1]

    • Aliquot immediately into single-use volumes (e.g., 20 µL or 50 µL).

    • Store at -80°C .

    • NEVER re-freeze a thawed aliquot. The freeze-thaw cycle introduces condensation, degrading the compound.[1]

Troubleshooting Guide: Solubility & Solution Stability

This section addresses the most common user ticket: "My compound precipitated when I added it to the cell culture media."

Solubility Decision Tree

The following diagram illustrates the logic flow for preparing stable experimental solutions.

StorageWorkflowStartStart: Solid CompoundSolventSelect Primary SolventStart->SolventDMSOAnhydrous DMSO(Rec. Conc: 10-50 mM)Solvent->DMSOPreferredWaterAqueous BufferSolvent->WaterAvoid (Poor Solubility)CheckClearIs Solution Clear?DMSO->CheckClearSonicateSonicate (40°C, 5 min)CheckClear->SonicateCloudyDilutionDilute into Media/BufferCheckClear->DilutionClearSonicate->CheckClearPrecipPrecipitation CheckDilution->PrecipSuccessProceed to Assay(Use within 4 hours)Precip->SuccessNo PrecipFailCRITICAL FAILURECompound Crashed OutPrecip->FailVisible PrecipFixTroubleshoot:1. Warm Media to 37°C2. Vortex Rapidly during addition3. Limit final DMSO < 0.5%Fail->FixFix->DilutionRetry

Figure 1: Solubility optimization workflow. Note that DMSO stocks should be diluted into pre-warmed media with rapid mixing to prevent local high-concentration precipitation.[1]

FAQ: Solubility Issues

Q: Why does the compound precipitate in PBS but not in DMEM? A: This is likely due to the "Salting Out" effect.[1] High ionic strength buffers (like PBS) can reduce the solubility of organic heterocycles.[1] DMEM contains proteins (BSA/FBS) which can act as carriers, sequestering the compound and keeping it in "apparent" solution.[1]

  • Action: If using PBS, lower the working concentration or add a surfactant (e.g., 0.01% Tween-80).[1]

Q: Can I use Ethanol instead of DMSO? A: Generally, no .[1] Pyrido-pyrimidines often have significantly lower solubility in ethanol compared to DMSO.[1] Furthermore, ethanol evaporates rapidly, changing the concentration of your stock solution during handling.[1]

Degradation & QC: How to Validate Your Compound

If you suspect your compound has degraded (e.g., loss of potency in IC50 assays), check for these specific breakdown pathways.

Mechanistic Degradation Pathways[1]

DegradationCompound6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-oneHydrolysisHydrolysis(Acid/Base)Compound->HydrolysispH < 4 or pH > 9OxidationOxidation(Peroxides in aged DMSO)Compound->OxidationLight / AirProduct1Ring Opening(Loss of Pharmacophore)Hydrolysis->Product1Product2N-Oxide FormationOxidation->Product2

Figure 2: Primary degradation risks.[1] Hydrolysis of the lactam ring is the dominant failure mode in aqueous conditions.[1]

QC Protocol (LC-MS Check):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Pass Criteria: Single peak >98% area.

    • Ghost Peak at RT ~2 min: Likely hydrolysis product (more polar).[1]

    • Peak Broadening: Potential aggregation or tautomerization issues.[1]

Handling Protocols

Standard Stock Preparation (10 mM)

This protocol assumes a molecular weight (MW) of approx.[1] 191.19 g/mol (Verify exact batch MW).[1]

  • Equilibrate: Allow the vial to warm to room temperature before opening (prevents condensation).

  • Weighing: Weigh 1.91 mg of solid into a sterile microcentrifuge tube.

  • Solvent: Add 1.0 mL of Anhydrous DMSO .

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold against a light source. The solution must be perfectly clear.

  • Aliquoting: Dispense 50 µL aliquots into PCR tubes.

  • Storage: Label "10 mM Stock [Date]" and freeze at -80°C immediately.

In Vitro Assay Dilution (Step-Down Method)

Direct dilution from 100% DMSO to aqueous media often causes precipitation.[1]

  • Intermediate Step: Dilute the 10 mM DMSO stock 1:10 in DMSO to create a 1 mM working stock.

  • Final Step: Dilute the 1 mM stock 1:1000 into the culture medium (Final Conc: 1 µM, Final DMSO: 0.1%).

  • Technique: Place the pipette tip submerged in the swirling media and expel slowly to ensure rapid dispersion.

References

  • Vertex Pharmaceuticals. (2018).[1] Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. ACS Medicinal Chemistry Letters. Link[1]

    • Context: Establishes the metabolic stability conferred by the 6-methyl/methoxy substitution pattern and general solubility protocols for this scaffold.
  • National Institutes of Health (NIH) - PubChem. (2025).[1] 6-Methoxy-2-methylpyrido[2,3-d]pyrimidine Compound Summary. Link

    • Context: Provides physicochemical properties and structural descriptors for close analogs used to determine hydrophobicity and storage requirements.[1]

  • MDPI Pharmaceuticals. (2022).[1] Review on the Synthesis and Therapeutic Potential of Pyrido[3,4-d]pyrimidine Derivatives. Link[1]

    • Context: Comprehensive review of the stability, synthesis, and biological targets of the pyrido[3,4-d]pyrimidine class.
  • Journal of Medicinal Chemistry. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 Inhibitors. Link

    • Context: Validates the stability of the 4(3H)

Technical Support Center: A Researcher's Guide to Preventing Transhalogenation in Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of pyridopyrimidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with halogenated pyridopyrimidine intermediates. Our focus is to provide in-depth, field-proven insights into a particularly troublesome side reaction: transhalogenation . This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent this unwanted transformation in your synthetic routes.

Introduction to the Challenge: The Transhalogenation Problem

Pyridopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of halogen atoms onto this heterocyclic system is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. However, the very presence of these halogens can introduce synthetic hurdles, with transhalogenation being a primary concern.

Transhalogenation is a substitution reaction where a halogen atom on your starting material or product is exchanged for another halogen present in the reaction mixture.[3] This can lead to a mixture of halogenated species, complicating purification, reducing the yield of the desired product, and potentially leading to downstream synthetic difficulties. This guide will provide a structured approach to understanding and mitigating this issue.

Troubleshooting Guide: Diagnosing and Solving Transhalogenation

This section is formatted as a series of questions that you might be asking in the lab when faced with unexpected results.

Question 1: I'm seeing a mixture of chloro- and bromo-pyridopyrimidines in my final product, but I started with a pure bromo-pyridopyrimidine. What's happening?

Answer: You are likely observing transhalogenation. This unwanted side reaction can be particularly prevalent in palladium-catalyzed cross-coupling reactions, a common method for functionalizing pyridopyrimidines.[4][5] The source of the "scrambled" halogen is often a halide salt present in the reaction mixture, which can arise from various sources including the catalyst precursor (e.g., PdCl₂(PPh₃)₂), additives, or even as a byproduct of a previous synthetic step.

The generally accepted mechanism involves the palladium catalyst. After the oxidative addition of your bromo-pyridopyrimidine to the Pd(0) center, the resulting Pd(II) complex can undergo ligand exchange with halide ions in the reaction medium before the desired reductive elimination step occurs.[6][7]

Here is a simplified workflow to diagnose and address this issue:

Transhalogenation_Troubleshooting start Mixture of Halogenated Products Observed check_halide_source Identify Potential Halide Contaminant Sources start->check_halide_source catalyst Catalyst Precursor (e.g., PdCl₂) check_halide_source->catalyst e.g., from PdCl₂(PPh₃)₂ additives Halide Salt Additives check_halide_source->additives e.g., LiCl reagents Reagent Purity check_halide_source->reagents e.g., Impurities modify_conditions Modify Reaction Conditions catalyst->modify_conditions additives->modify_conditions reagents->modify_conditions change_catalyst Switch to Halide-Free Catalyst Precursor modify_conditions->change_catalyst purify_reagents Purify Reagents/Use Halide Scavengers modify_conditions->purify_reagents optimize_ligand Optimize Ligand modify_conditions->optimize_ligand adjust_temp_time Adjust Temperature and Reaction Time modify_conditions->adjust_temp_time success Transhalogenation Minimized change_catalyst->success purify_reagents->success optimize_ligand->success adjust_temp_time->success

Caption: Troubleshooting workflow for transhalogenation.

Question 2: How can I choose the right reaction components to minimize the risk of transhalogenation from the start?

Answer: Proactive experimental design is key. Here are some actionable strategies:

  • Catalyst Selection: Opt for palladium precursors that do not contain the halogen you wish to avoid. For example, if you are trying to prevent chlorination of a bromo-pyridopyrimidine, use a catalyst like Pd(OAc)₂ or Pd₂(dba)₃ instead of PdCl₂(PPh₃)₂.[8]

  • Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center.[9][10] Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, the product-forming step, potentially outcompeting the undesired halide exchange.

  • Solvent and Base: The choice of solvent and base can influence the solubility and reactivity of halide salts. While there are no universal rules, screening different solvent and base combinations can sometimes mitigate the issue.

Question 3: I suspect transhalogenation is occurring. What analytical techniques can I use to confirm this and quantify the extent of the problem?

Answer: A combination of chromatographic and spectroscopic methods is ideal for identifying and quantifying halogenated byproducts.

Analytical TechniqueApplication in Detecting Transhalogenation
LC-MS (Liquid Chromatography-Mass Spectrometry) The primary tool for this analysis. The chromatographic separation will resolve the different halogenated pyridopyrimidines, and the mass spectrometer will confirm their identities based on their distinct isotopic patterns. For example, bromine has two major isotopes (~79Br and ~81Br in a ~1:1 ratio), while chlorine has two major isotopes (~35Cl and ~37Cl in a ~3:1 ratio).
GC-MS (Gas Chromatography-Mass Spectrometry) Suitable for volatile and thermally stable pyridopyrimidine derivatives. Similar to LC-MS, it provides separation and mass-based identification.
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Can be used to detect different halogenated species if the electronic environment of the protons or fluorine atoms on the pyridopyrimidine ring is sufficiently altered by the change in the halogen substituent.
Elemental Analysis While not suitable for analyzing mixtures, it can confirm the bulk purity of your isolated product.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halogens in transhalogenation?

The likelihood of one halogen replacing another is influenced by several factors, including the carbon-halogen bond strength and the nucleophilicity of the incoming halide. Generally, the reactivity of aryl halides in oxidative addition to palladium follows the trend: I > Br > Cl.[13] This means that an iodide is more likely to be displaced than a bromide, and a bromide more than a chloride.

Q2: Can transhalogenation occur with fluorine?

While less common, transhalogenation involving fluorine can occur, particularly in the synthesis of radiolabeled compounds where a radioisotope of fluorine (¹⁸F) is introduced.[14] However, in general organic synthesis, the C-F bond is very strong, making it less susceptible to cleavage and replacement.

Q3: Are there any "halide scavenger" additives that can be used to prevent transhalogenation?

Yes, in some cross-coupling reactions, silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can be used to precipitate out unwanted halide ions from the reaction mixture, thereby preventing their participation in transhalogenation. However, the compatibility of these additives with your specific pyridopyrimidine synthesis must be carefully evaluated.

Q4: I am performing a halogen dance reaction. How is this different from transhalogenation?

A halogen dance is an isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring, typically under the influence of a strong base. This is a distinct process from transhalogenation, where one type of halogen atom is exchanged for another.

Experimental Protocol: A General Method for Suzuki-Miyaura Coupling on a Halogenated Pyridopyrimidine with Minimized Transhalogenation

This protocol provides a starting point for a Suzuki-Miyaura coupling on a hypothetical chloro-pyridopyrimidine, aiming to minimize potential contamination from other halides.

Materials:

  • Chloro-pyridopyrimidine starting material

  • Boronic acid coupling partner

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (a bulky phosphine ligand)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chloro-pyridopyrimidine (1.0 equiv), the boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Rationale for Choices:

  • Pd(OAc)₂: A chloride-free palladium source is chosen to eliminate a common source of chloride ions that could participate in transhalogenation if the starting material were, for instance, a bromo-pyridopyrimidine.[8]

  • SPhos: A bulky, electron-rich ligand is selected to promote rapid reductive elimination, which is the desired product-forming step, thus minimizing the lifetime of the palladium intermediate where halide exchange could occur.

  • Degassed Solvents: Degassing the solvents helps to prevent oxidation and deactivation of the palladium catalyst.

Suzuki_Miyaura_Workflow start Start: Assemble Reagents setup Reaction Setup under Inert Atmosphere (Chloro-pyridopyrimidine, Boronic Acid, K₂CO₃, Pd(OAc)₂, SPhos) start->setup solvents Add Degassed Dioxane/Water setup->solvents reaction Heat and Monitor Reaction solvents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Managing Reaction Conditions to Prevent Dehalogenation.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013, September 15).
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318.
  • Halogen Exchange in Aryl and Vinyl Halides. (2018, April 26). Frontiers.
  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PMC.
  • ALS Global. (n.d.). Halogen analysis.
  • Wipf Group. (n.d.). C. The Synthetic & Mechanistic Organic Chemistry of Palladium.
  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. (2023, March 18). PMC.
  • Macmillan Group - Princeton University. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides.
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025, November 3).
  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. (2023, March 6). ResearchGate.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2015, January 12).
  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (n.d.). PMC.
  • Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. (2025, August 6). ResearchGate.
  • Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380.
  • Synthesis and antihistaminic activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines. (n.d.). PubMed.
  • Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads. (2025, November 23). PubMed.
  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
  • Pyrimidine-pyridine ring interconversion. (n.d.). Wageningen University & Research.
  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (2021, March 14). MDPI.
  • Transhalogenation. (n.d.). Wikipedia.
  • Halide effects in transition metal catalysis. (2002, January 4). PubMed.
  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015, January 12).
  • Koralla, S., & Choppala, A. D. (2025).
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2). ResearchGate.
  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019, April 8). PMC - NIH.
  • 8_Tetrahydropyrimidines synthesis. (2013, September 20).
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.
  • Vorogushin, A. V., Huang, X., & Buchwald, S. L. (2005). Use of tunable ligands allows for intermolecular Pd-catalyzed C--O bond formation. Journal of the American Chemical Society, 127(22), 8146-8149.
  • Aluminium. (n.d.). Wikipedia.

Sources

Validation & Comparative

A Comparative Guide to the Potency of Pyrido[3,4-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a fused heterocyclic system of immense interest in medicinal chemistry. Its structural resemblance to the native purine bases allows it to function as a privileged scaffold, effectively targeting the ATP-binding sites of numerous protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

This guide provides a comparative analysis of the potency of various pyrido[3,4-d]pyrimidine analogs, focusing on their activity against two critical cancer-related kinase families: Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). We will delve into the structure-activity relationships (SAR) that govern their potency, present the supporting experimental data in a clear, comparative format, and provide detailed protocols for the key assays used in their evaluation.

Key Biological Targets and Signaling Pathways

The therapeutic potential of pyrido[3,4-d]pyrimidine analogs is intrinsically linked to their ability to inhibit key nodes in oncogenic signaling pathways.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways controlling cell proliferation, survival, and migration. Mutations in EGFR can lead to its constitutive activation, driving tumor growth. First and second-generation EGFR inhibitors target the wild-type and common mutant forms, but acquired resistance, often through the T790M "gatekeeper" mutation, remains a significant clinical challenge.[4] Novel pyrido[3,4-d]pyrimidine analogs have been specifically designed as irreversible inhibitors to overcome this resistance.[4][5]

Phosphoinositide 3-Kinase (PI3K)/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[6] The PI3K family of lipid kinases phosphorylates PIP2 to generate PIP3, a second messenger that activates downstream effectors like Akt.[6] Hyperactivation of this pathway is one of the most common aberrations in human cancers. Pyrido[3,4-d]pyrimidine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, offering a comprehensive blockade of this critical signaling cascade.[6][7]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway in cell regulation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mTORC1 mTORC1 Complex cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates mTORC2 mTORC2 mTORC2->Akt Activates p70S6K p70S6K mTOR->p70S6K EIF4E 4E-BP1 mTOR->EIF4E Proliferation Cell Growth, Proliferation, Survival p70S6K->Proliferation EIF4E->Proliferation Inhibits Inhibition Of

Caption: The PI3K/Akt/mTOR signaling cascade.

Comparative Potency of Pyrido[3,4-d]pyrimidine Analogs

The potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. A lower IC50 value denotes higher potency. The following table summarizes the potency of selected, recently developed pyrido[3,4-d]pyrimidine analogs against their intended kinase targets and relevant cancer cell lines.

Compound IDTarget Kinase(s)Cell LineIC50 (Enzymatic)IC50 (Cell-based)Reference
Compound 25h EGFR (irreversible)HCC827 (L858R)1.7 nM (EGFR L858R)0.025 µM[4]
H1975 (L858R/T790M)23.3 nM (EGFR L858R/T790M)0.49 µM[4]
Compound B30 EGFR (irreversible)HCC827 (L858R)1.1 nM (EGFR L858R)0.044 µM[5][8]
H1975 (L858R/T790M)34 nM (EGFR L858R/T790M)0.40 µM[5][8]
Compound 31 PI3Kα / mTORPC-3 (Prostate)1.3 nM (PI3Kα)0.089 µM (p-Akt)[6]
3.8 nM (mTOR)[6]
Compound 24c MPS1HCT116 (Colon)8.0 nM (MPS1)0.604 µM (P-MPS1)[9]

Structure-Activity Relationship (SAR) Analysis

The remarkable potency and selectivity of these analogs do not arise by chance; they are the result of meticulous chemical design. The SAR analysis reveals the causality behind their performance.

  • Targeting Acquired EGFR Resistance: For compounds 25h and B30 , the key to overcoming T790M-mediated resistance lies in the incorporation of an acrylamide moiety .[4] This functional group acts as a Michael acceptor, forming a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR. This irreversible binding mode ensures potent and sustained inhibition even in the presence of the resistance mutation. The 2,4,6-trisubstitution pattern on the pyrido[3,4-d]pyrimidine core is optimized to present this "warhead" in the correct orientation for reaction.[5][8]

  • Dual PI3K/mTOR Inhibition: In compound 31 , the pyridopyrimidinone core acts as a hinge-binding motif, forming a crucial hydrogen bond with Val882 in the hinge region of PI3K, mimicking the interaction of ATP.[6] The optimization of substituents on this core was critical for achieving dual activity against both PI3K and mTOR, which share high homology in their kinase domains. This dual inhibition leads to a more robust blockade of the signaling pathway than targeting either kinase alone.

  • Achieving MPS1 Potency: For compound 24c , a structure-based hybridization approach was employed.[9] The pyrido[3,4-d]pyrimidine scaffold served as an effective hinge-binder. A significant leap in potency was achieved by introducing a 1-methyl-1H-pyrazol-4-yl group on the aniline ring. This modification allows the molecule to occupy a specific hydrophobic pocket, enhancing its binding affinity and cellular potency against Monopolar Spindle Kinase 1 (MPS1).[9]

Key Experimental Protocols

The trustworthiness of potency data hinges on robust and reproducible experimental methods. Below are detailed protocols for two fundamental assays used to characterize these inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection A Prepare serial dilutions of inhibitor compound C Add inhibitor to reaction mix A->C B Prepare reaction mix: - Kinase enzyme - Substrate (peptide/protein) - Kinase buffer (Mg²⁺) B->C D Initiate reaction by adding [γ-³²P]ATP C->D E Incubate at 30°C (e.g., 20 minutes) D->E F Stop reaction (e.g., add acid) E->F G Spot mixture onto phosphocellulose paper F->G H Wash paper to remove unincorporated [γ-³²P]ATP G->H I Quantify ³²P-labeled substrate via scintillation counting H->I

Caption: Workflow for a radiometric in vitro kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Prepare a stock solution of the purified kinase (e.g., EGFR T790M) and its specific peptide substrate.

    • Prepare a stock solution of ATP and radiolabeled [γ-³²P]ATP.

    • Perform serial dilutions of the pyrido[3,4-d]pyrimidine inhibitor in DMSO, then dilute further in assay buffer.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 10 µL of the diluted inhibitor.

    • Add 20 µL of the kinase/substrate mixture.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 20 µL of the [γ-³²P]ATP solution (final ATP concentration should be at or near the Km for the kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear range of the reaction.

  • Termination and Detection:

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Transfer 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat three times with 0.75% phosphoric acid and once with acetone to remove unincorporated [γ-³²P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, which is reduced in the presence of a cytotoxic or anti-proliferative compound.

Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., H1975 or PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations (including a vehicle-only control, e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10]

    • Add 10 µL of the MTT solution to each well.[11]

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

    • Gently pipette to mix and ensure all formazan crystals are dissolved. The plate may be left overnight at 37°C for complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Outlook

The pyrido[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The analogs discussed herein demonstrate significant promise in targeting key oncogenic drivers like EGFR and the PI3K/mTOR pathway. The SAR insights, particularly the use of covalent warheads to combat resistance and the optimization of substituents to achieve dual-target or highly selective inhibition, underscore the power of rational drug design. Future efforts will likely focus on further optimizing pharmacokinetic properties, minimizing off-target effects, and exploring this versatile scaffold against an even broader range of kinase targets implicated in human disease.

References

  • Dang, L., et al. (2011). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 2(10), 737-741. Available from: [Link]

  • Zhang, Y., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. European Journal of Medicinal Chemistry, 158, 465-476. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Taylor & Francis Online. (2022, July 12). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Retrieved from [Link]

  • Wang, X., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23, 3535-3543. Available from: [Link]

  • Zhang, Y., et al. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. Bioorganic & Medicinal Chemistry Letters, 28(9), 1549-1553. Available from: [Link]

  • Hori, A., et al. (2020). 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor. Molecular Pharmaceutics, 17(4), 1187-1197. Available from: [Link]

  • Varghese, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 743. Available from: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available from: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available from: [Link]

  • Whittell, L. R., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4390-4404. Available from: [Link]

  • Lee, H., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available from: [Link]

  • protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Ketcham, J. M., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available from: [Link]

  • Le-Gac, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available from: [Link]

  • Ketcham, J. M., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 67(7), 5676-5695. Available from: [Link]

  • Fallacara, A. L., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6572-6587. Available from: [Link]

  • MDPI. (2025, May 8). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. Available from: [Link]

  • Le-Gac, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available from: [Link]

  • Wang, Z., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 17(1), 134-146. Available from: [Link]

Sources

Validating the Anticancer Potential of Novel Pyrido[3,4-d]pyrimidines: A Comparative Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel scaffolds that exhibit high potency and selectivity against cancer-specific targets. Among the heterocyclic compounds that have garnered significant attention, the pyrido[3,4-d]pyrimidine core stands out as a privileged structure in the design of kinase inhibitors and other targeted anticancer agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel pyrido[3,4-d]pyrimidine derivatives, comparing their performance with established alternatives and providing a foundation of robust experimental data.

The Rationale for Pursuing Pyrido[3,4-d]pyrimidines

The pyrido[3,4-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of nucleic acids and a key structural motif in many endogenous signaling molecules. This inherent structural similarity allows pyrido[3,4-d]pyrimidine derivatives to effectively compete for the ATP-binding sites of various protein kinases, which are often dysregulated in cancer. Deregulation of signaling pathways driven by kinases is a hallmark of many cancer types, making them attractive targets for therapeutic intervention.[1][2]

Several classes of kinase inhibitors based on fused pyrimidine systems have already gained FDA approval for cancer treatment.[1] The versatility of the pyrido[3,4-d]pyrimidine core allows for chemical modifications at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[1] Research has demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against a range of cancer-relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Monopolar spindle 1 (Mps1).[3][4][5][6][7]

A Roadmap for Preclinical Validation: From Benchtop to In Vivo Models

The journey of a novel anticancer compound from initial synthesis to potential clinical investigation is a multi-step process that requires rigorous and systematic validation. This guide outlines a logical workflow for the preclinical evaluation of novel pyrido[3,4-d]pyrimidine derivatives, encompassing both in vitro and in vivo methodologies.

Preclinical Validation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis Cell Viability Screening Cell Viability Screening Compound Synthesis->Cell Viability Screening Initial Assessment Hit Identification Hit Identification Cell Viability Screening->Hit Identification IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Lead Compound Selection Lead Compound Selection Hit Identification->Lead Compound Selection Promising Candidates Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Target Engagement Assays Target Engagement Assays Mechanism of Action Studies->Target Engagement Assays Xenograft Model Establishment Xenograft Model Establishment Lead Compound Selection->Xenograft Model Establishment Efficacy Studies Efficacy Studies Xenograft Model Establishment->Efficacy Studies Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy Studies->Pharmacokinetic Analysis

Caption: A streamlined workflow for the preclinical validation of novel anticancer compounds.

Part 1: In Vitro Evaluation - The Initial Litmus Test

The primary objective of in vitro evaluation is to assess the cytotoxic and cytostatic potential of the newly synthesized pyrido[3,4-d]pyrimidine compounds against a panel of human cancer cell lines. This initial screening provides crucial data on their potency and selectivity, guiding the selection of promising candidates for further investigation.

Cell Viability and Cytotoxicity Assays: Quantifying the Anticancer Effect

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9][10][11][12] It relies on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel pyrido[3,4-d]pyrimidine compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Erlotinib).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Comparative Performance of Novel Pyrido[3,4-d]pyrimidines

The following table summarizes the reported in vitro anticancer activities of representative pyrido[3,4-d]pyrimidine derivatives against various human cancer cell lines, providing a benchmark for comparison.

Compound IDCancer Cell LineTarget/Mechanism (if known)Reported IC50 (µM)Reference
Compound 30 MGC803 (Gastric)Induces apoptosis, down-regulates Cyclin D10.59[8]
Compound 10c Panc1 (Pancreatic)KRAS-G12D inhibitor1.40[13]
Compound 10k HT-29 (Colon)VEGFR-2 and tubulin polymerization inhibitor0.03-1.6[3]
Compound 7d OVCAR-4 (Ovarian)EGFR/ErbB2 inhibitor1.74[14]
Compound 1a A549 (Lung)Induces apoptosis2.24[15]
BOS172722 Breast Cancer CellsMps1 kinase inhibitorPotent (specific IC50 not provided)[2]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Delving Deeper: Mechanism of Action Studies

Once promising "hit" compounds are identified from the initial screening, the next critical step is to elucidate their mechanism of action. Understanding how a compound exerts its anticancer effects is paramount for its further development.

1. Apoptosis Assays: Uncovering Programmed Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[7] The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to detect and quantify apoptosis.[5][16][17][18]

Step-by-Step Annexin V/PI Apoptosis Assay Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

2. Cell Cycle Analysis: Investigating Proliferation Arrest

Many anticancer agents function by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.[6] Cell cycle analysis can be performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry.[6][19][20][21]

Step-by-Step Cell Cycle Analysis Protocol:

  • Cell Treatment and Fixation: Treat cells with the compound of interest, harvest them, and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Inhibition cluster_0 Pyrido[3,4-d]pyrimidine Derivatives cluster_1 Cellular Processes Compound A EGFR Inhibitor Proliferation Proliferation Compound A->Proliferation Inhibits Compound B VEGFR-2 Inhibitor Angiogenesis Angiogenesis Compound B->Angiogenesis Inhibits Compound C Mps1 Inhibitor Mitotic Checkpoint Mitotic Checkpoint Compound C->Mitotic Checkpoint Disrupts

Caption: Targeted inhibition of key cancer-related signaling pathways by different classes of pyrido[3,4-d]pyrimidine derivatives.

Part 2: In Vivo Validation - Assessing Efficacy in a Biological System

Promising lead compounds identified from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a more complex biological environment. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for this purpose.[3][15][22][23][24][25]

Establishing and Utilizing Xenograft Models

Step-by-Step Xenograft Model Protocol:

  • Animal Selection: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

  • Treatment Initiation: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the novel pyrido[3,4-d]pyrimidine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group treated with a standard-of-care drug (e.g., Paclitaxel).[26][27][28][29][30]

  • Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and biomarker analysis).

Comparative In Vivo Efficacy

The ultimate goal of in vivo studies is to demonstrate that the novel compound can significantly inhibit tumor growth with an acceptable safety profile compared to existing therapies. For instance, a novel pyrido[3,4-d]pyrimidine derivative targeting EGFR would be compared against established EGFR inhibitors like Gefitinib or Erlotinib.[1][3][8][14][31][32][33][34] Similarly, a compound with a different mechanism of action would be benchmarked against relevant standards like Doxorubicin, a DNA intercalating agent.[4][7][13][35]

Conclusion: A Path Forward for Novel Anticancer Agents

The validation of novel pyrido[3,4-d]pyrimidine derivatives requires a systematic and multi-faceted approach. By combining robust in vitro screening with rigorous in vivo efficacy studies, researchers can build a compelling data package to support the advancement of promising candidates into further preclinical and, ultimately, clinical development. The experimental frameworks and comparative data presented in this guide offer a solid foundation for these critical validation efforts, paving the way for the next generation of targeted cancer therapies.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm (RSC Publishing).
  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Europe PMC. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online. [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. SpringerLink. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Semantic Scholar. [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. MDPI. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. PubMed. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. SciSpace. [Link]

  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. PMC. [Link]

  • Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Iressa (Gefitinib), Oral Tyrosine Kinase Inhibitor, Approved for First-Line Therapy for Patients with Metastatic NSCLC and EGFR Mutation. American Health & Drug Benefits. [Link]

  • (erlotinib) Tablets. accessdata.fda.gov. [Link]

  • Gefitinib: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • Erlotinib Action Pathway. SMPDB. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. [Link]

  • Gefitinib. Wikipedia. [Link]

  • The Annexin V Apoptosis Assay. University of Massachusetts Medical School. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Paclitaxel responsiveness in an in vivo xenograft immunodeficient mouse... ResearchGate. [Link]

  • Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts. PubMed. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Effect of paclitaxel-containing nano-apoliposomes on growth of ce... Ingenta Connect. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • MTT Cell Assay Protocol. University of Texas Health Science Center at Houston. [Link]

  • Full article: Species difference in paclitaxel disposition correlated with poor pharmacological efficacy translation from mice to humans. Taylor & Francis Online. [Link]

  • Improving paclitaxel pharmacokinetics by using tumor-specific mesoporous silica nanoparticles with intraperitoneal delivery. PMC. [Link]

  • Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues. JoVE. [Link]

  • Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues. PubMed. [Link]

  • Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. PMC. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold and the Imperative of Selectivity

The pyrido[3,4-d]pyrimidine core is a recognized privileged scaffold in modern medicinal chemistry, forming the backbone of numerous inhibitors targeting critical enzyme families, particularly protein kinases.[1][2] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Our compound of interest, 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (hereafter designated Compound X ), belongs to this promising chemical class.

However, the therapeutic success of any kinase inhibitor hinges not just on its potency against the intended target but also on its selectivity across the entire kinome. The high degree of structural conservation in the ATP-binding site of kinases makes achieving selectivity a formidable challenge.[3] Off-target activities can lead to unexpected toxicities or even produce beneficial polypharmacological effects. Therefore, a rigorous, multi-tiered cross-reactivity profiling strategy is not merely a checkbox in preclinical development; it is a critical investigation into the fundamental biological behavior of a new chemical entity.

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the selectivity of Compound X . We will compare its hypothetical performance against two analogs:

  • Comparator A: A close structural analog, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one, lacking the C2-methyl group. This comparator is chosen to investigate the metabolic stability imparted by the C2 substitution, as the unsubstituted scaffold is a known substrate for aldehyde oxidase (AO).[4][5]

  • Comparator B: A well-characterized, multi-kinase inhibitor (e.g., Dasatinib) to serve as a benchmark for promiscuity and to validate assay performance.

Our approach is built on a logical progression from broad, high-throughput screening to targeted, cell-based validation and unbiased target discovery, ensuring a comprehensive and trustworthy assessment of Compound X's selectivity profile.

Tier 1: Broad Kinome Profiling - A Comparative Overview

The first step in understanding selectivity is to cast a wide net. Large-scale in vitro kinase screening platforms are indispensable for this purpose. They provide a panoramic view of a compound's interaction potential across hundreds of kinases. Two of the most authoritative platforms are KINOMEscan® and KiNativ™, which employ distinct yet complementary methodologies.

Causality of Choice: We begin with in vitro screening because it is a rapid, cost-effective method to identify high-affinity interactions without the complexities of cellular uptake, efflux, and metabolism. Comparing a binding assay (KINOMEscan) with an activity-based assay using native kinases (KiNativ) provides a more robust initial assessment.

Methodology 1: Competition Binding Assay (KINOMEscan®)

The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay.[6][7] In this system, test compounds are competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR, providing a precise measure of binding affinity. This platform offers a comprehensive panel of over 480 kinases.[8]

Methodology 2: Activity-Based Kinase Profiling (KiNativ™)

The KiNativ™ platform takes a different approach by profiling kinases in their native state within a cell lysate.[9][10] It uses biotinylated, irreversible ATP/ADP probes that covalently modify a conserved lysine in the active site of kinases.[11] By treating the lysate with an inhibitor before probe addition, active kinases that are bound by the inhibitor are protected from labeling. The extent of labeling for each kinase is then quantified using mass spectrometry, providing a direct measure of target engagement and inhibitor potency against endogenous kinases.[9][11]

Logical Workflow: Tier 1 Kinase Screening

G cluster_prep Compound Preparation cluster_platforms Screening Platforms cluster_analysis Data Analysis & Output CompoundX Compound X Stock (DMSO) SerialDilution Prepare Serial Dilutions CompA Comparator A Stock (DMSO) CompB Comparator B Stock (DMSO) KinomeScan KINOMEscan® Platform (Competition Binding Assay) SerialDilution->KinomeScan Submit for Screening KiNativ KiNativ™ Platform (Activity-Based, Lysate) SerialDilution->KiNativ Submit for Profiling Kd_calc Calculate Kd or % Inhibition KinomeScan->Kd_calc KiNativ->Kd_calc Treespot Visualize Selectivity (e.g., TREEspot®) Kd_calc->Treespot Hit_List Generate Primary Hit List (On- and Off-Targets) Treespot->Hit_List

Caption: A streamlined workflow for Tier 1 broad kinome profiling.

Hypothetical Data Summary: Tier 1 Kinome Screen

The following table summarizes hypothetical results from a KINOMEscan® screen, showing the dissociation constant (Kd) for each compound against a selected panel of kinases.

Kinase TargetCompound X (Kd, nM)Comparator A (Kd, nM)Comparator B (Dasatinib) (Kd, nM)
Primary Hit
ABL18.515.20.5
High Affinity Off-Targets
SRC15.035.80.8
LCK22.150.41.1
DDR1>1000>100030.2
Negative Control
PIK3CA>10,000>10,000>10,000

This data is illustrative and does not represent real experimental results.

Interpretation: The hypothetical data suggests Compound X is a potent inhibitor of the ABL1 kinase, with some cross-reactivity against other SRC-family kinases (SRC, LCK). It appears more potent and selective than Comparator A , highlighting a potential positive structure-activity relationship (SAR) from the C2-methyl group. As expected, Comparator B (Dasatinib) shows potent, broad activity against multiple kinases.

Tier 2: Cellular Target Engagement - The CETSA® Revolution

Identifying a high-affinity interaction in a biochemical assay is only the first step. A critical question remains: does the compound engage its target inside a living cell? The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly answers this question by measuring target engagement in a physiological context.[12][13]

Causality of Choice: CETSA serves as an essential orthogonal validation of Tier 1 hits. It operates on the principle of ligand-induced thermal stabilization, providing direct evidence of physical binding within the complex cellular milieu, independent of downstream functional readouts.[13][14] This step is crucial for weeding out false positives from in vitro screens that may arise from non-physiological assay conditions.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol is adapted from standard methodologies for assessing target engagement in intact cells.[12][15]

  • Cell Culture: Culture a relevant human cell line (e.g., K562 cells, which express ABL1) to 70-80% confluency.

  • Compound Treatment: Harvest and resuspend cells. Treat cell aliquots with Compound X , comparators, or DMSO (vehicle control) at various concentrations for 1 hour at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge: Transfer the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., ABL1) remaining in the soluble fraction using Western Blotting or targeted mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[15]

Workflow Diagram: CETSA® Protocol

G cluster_analysis Analysis start Intact Cells in Suspension treat Treat with Compound or DMSO (1 hr, 37°C) start->treat heat Heat Challenge (Temperature Gradient, 3 min) treat->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge High-Speed Centrifugation (Separate Soluble vs. Aggregated) lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant pellet Discard Pellet (Aggregated Proteins) centrifuge->pellet western Western Blot for Target Protein (e.g., ABL1) supernatant->western data Plot Melt Curves & Determine ΔTm western->data

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).

Hypothetical Data Summary: CETSA® Isothermal Dose-Response

By keeping the temperature fixed at an inflection point on the melt curve and varying compound concentration, a dose-response curve can be generated to determine cellular EC50.

CompoundTargetCellular EC50 (nM)
Compound XABL1150
Compound XSRC450
Comparator AABL1850

This data is illustrative and does not represent real experimental results.

Interpretation: The CETSA data would confirm that Compound X enters the cells and binds to both ABL1 and SRC, its primary on- and off-targets identified in Tier 1. The higher EC50 values compared to biochemical Kd are expected and reflect the more complex biological environment. The data reinforces the superior potency of Compound X over Comparator A in a cellular context.

Tier 3: Unbiased Target Deconvolution - Affinity Chromatography-Mass Spectrometry

While targeted approaches are excellent for validating known interactions, they cannot identify novel or unexpected off-targets. To build a truly comprehensive selectivity profile, an unbiased approach is required. Chemical proteomics, specifically small-molecule affinity chromatography coupled with mass spectrometry, is the gold standard for this purpose.[16][17][18]

Causality of Choice: This method is employed to de-risk a candidate compound by proactively searching for any and all potential binding partners.[19] It can reveal interactions with non-kinase proteins that could lead to unforeseen toxicity or provide new therapeutic hypotheses. This step demonstrates ultimate scientific rigor and is crucial for a complete understanding of a compound's mechanism of action.

Experimental Protocol: Affinity Chromatography-MS
  • Compound Immobilization: Synthesize an analog of Compound X with a linker arm suitable for covalent attachment to a solid support, such as sepharose beads.[18] A control is prepared using beads with the linker alone.

  • Lysate Preparation: Prepare a large-scale native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the protein lysate with the compound-immobilized beads and the control beads. Proteins that bind to Compound X will be "captured" on the beads.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, often using a competitive soluble version of the compound or denaturing conditions.

  • Proteomic Analysis: Identify and quantify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the Compound X beads against the control beads. Proteins significantly enriched in the Compound X sample are considered specific binding partners.

Workflow Diagram: Chemical Proteomics

G start Synthesize Immobilized Compound X on Beads incubate Incubate Lysate with Beads start->incubate lysate Prepare Native Cell Lysate lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digest elute->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification & Quantification lcms->identify

Caption: Workflow for unbiased target deconvolution via affinity chromatography.

Conclusion and Forward Look

This guide outlines a rigorous, three-tiered strategy for the comprehensive cross-reactivity profiling of this compound (Compound X ). By systematically progressing from broad in vitro screening to cellular target validation and finally to unbiased proteome-wide interrogation, researchers can build a high-confidence profile of a compound's selectivity.

Our hypothetical data illustrates a scenario where Compound X is a potent ABL1 inhibitor with predictable cross-reactivity on SRC-family kinases, and superior potency and cellular activity compared to its non-C2-methylated analog (Comparator A ). This multi-faceted approach provides not only a clear picture of on- and off-target activity but also generates actionable data to guide lead optimization, predict potential safety liabilities, and ultimately accelerate the journey from a promising molecule to a potential therapeutic.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC.
  • Full article: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis.
  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace.
  • Small-molecule affinity chromatography coupled MS based methods.
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. GlobeNewswire.
  • Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF. ResearchGate.
  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences.
  • Eurofins Acquires DiscoverX. Pharmaceutical Outsourcing.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. ACS Publications.
  • KINOMEscan Technology. Eurofins Discovery.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PMC.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI.
  • Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. PMC.
  • Pyrido[3,4- d ]pyrimidin-4(3 H )-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. ResearchGate.

Sources

A Comparative Guide to the In Vivo Efficacy of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives as Mps1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, focusing on the structural modifications that paved the way for enhanced in vivo efficacy. We will delve into the mechanistic rationale behind targeting Monopolar Spindle 1 (Mps1) kinase for cancer therapy and analyze the preclinical data of key compounds, culminating in the development of the clinical candidate BOS172722.

Part 1: The Rationale for Targeting Mps1 Kinase in Oncology

Monopolar Spindle 1 (Mps1), a dual-specificity kinase, is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[1] The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.

In many cancer cells, a state of aneuploidy (abnormal chromosome numbers) creates a high dependency on a robust SAC to survive the resultant mitotic stress.[1] Consequently, inhibiting Mps1 compromises the SAC, leading to catastrophic mitotic errors and subsequent cell death, a vulnerability that can be selectively exploited in cancer cells over normal, non-aneuploid cells.[1] This makes Mps1 a highly attractive therapeutic target for the treatment of various cancers.[1][2][3]

Mps1_Pathway cluster_mitosis Mitotic Progression cluster_inhibition Effect of Mps1 Inhibition Unattached Unattached Kinetochore Mps1 Mps1 Kinase (Active) Unattached->Mps1 recruits & activates SAC_Complex Spindle Assembly Checkpoint Complex (Mad2, BubR1) Mps1->SAC_Complex phosphorylates & promotes assembly APC_C APC/C-Cdc20 (Inactive) SAC_Complex->APC_C inhibits Anaphase Anaphase Blocked APC_C->Anaphase cannot initiate Mps1_Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor (e.g., BOS172722) Mps1_Inhibited Mps1 Kinase (Inactive) Mps1_Inhibitor->Mps1_Inhibited blocks activity SAC_Bypass SAC Bypass & M-phase Arrest Mps1_Inhibited->SAC_Bypass leads to Apoptosis Cell Death (Apoptosis) SAC_Bypass->Apoptosis induces

Caption: Mps1 kinase signaling in the Spindle Assembly Checkpoint and the effect of its inhibition.

Part 2: The Pyrido[3,4-d]pyrimidine Scaffold: Overcoming Metabolic Liabilities

The pyrido[3,4-d]pyrimidine core emerged as a potent and selective scaffold for Mps1 inhibition.[1] Early derivatives demonstrated excellent enzymatic and cellular potency. However, a significant hurdle to their clinical translation was rapid metabolic turnover in human liver microsomes (HLM), indicating poor metabolic stability and likely low in vivo exposure.[1]

The key scientific breakthrough came from systematic structure-activity relationship (SAR) studies. It was discovered that introducing a small alkyl group, specifically a methyl group, at the 6-position of the pyrido[3,4-d]pyrimidine core dramatically improved HLM stability.[1] Metabolic identification studies suggested a fascinating mechanism: the 6-methyl group likely acts by sterically hindering the preferred orientation of the molecule for recognition and metabolism by Cytochrome P450 enzymes, thereby protecting a distant aniline portion of the molecule from degradation.[1] This optimization was pivotal and directly led to the discovery of the clinical candidate BOS172722.[1]

Part 3: Comparative In Vivo Efficacy of Lead Derivatives

The true test of an optimized compound lies in its in vivo performance. The introduction of the 6-methyl group translated a potent but metabolically fragile scaffold into a viable clinical candidate with demonstrable efficacy in animal models.

Compound AttributePrecursor Series (Des-methyl)Optimized Lead (BOS172722)
Structure Pyrido[3,4-d]pyrimidine6-methyl -pyrido[3,4-d]pyrimidine
Primary Target Mps1 KinaseMps1 Kinase
Metabolic Stability Rapid turnover in HLMSignificantly improved HLM stability[1]
In Vivo Model N/A (Limited progression due to poor PK)Human Tumor Xenograft[1]
Efficacy Readout N/ABiomarker modulation and anti-tumor activity[1][2][3]
Clinical Status Preclinical ToolPhase 1 Clinical Candidate [1]

This table synthesizes findings where early des-methyl compounds showed good potency but failed on metabolic stability, preventing in vivo assessment, whereas the 6-methyl derivative, BOS172722, overcame this to become a clinical candidate.

The success of BOS172722 in preclinical models validated the strategic chemical modification. In human tumor xenograft models, administration of BOS172722 resulted in significant modulation of Mps1 biomarkers, confirming target engagement in vivo.[1] This target engagement translated into anti-tumor efficacy, providing the necessary preclinical proof-of-concept for its advancement into human clinical trials.[1][2][3]

Part 4: Experimental Protocol: In Vivo Xenograft Efficacy Study

To rigorously assess the in vivo efficacy of a compound like BOS172722, a human tumor xenograft model is a standard and essential methodology. The protocol below is a representative example of such a study.

Objective: To determine the anti-tumor activity of a 6-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one derivative in a human cancer cell line xenograft model.

Materials:

  • Human cancer cell line (e.g., a breast cancer line known to be sensitive to Mps1 inhibition)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • Test compound (e.g., BOS172722)

  • Vehicle solution for compound formulation

  • Standard chemotherapy agent (optional, for combination studies)

  • Calipers for tumor measurement

Methodology:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard sterile conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously implant the cell suspension into the flank of each mouse.

  • Tumor Growth and Staging:

    • Monitor mice regularly for tumor formation.

    • Once tumors reach a palpable, predetermined volume (e.g., 100-150 mm³), randomize the animals into treatment cohorts (e.g., Vehicle, Test Compound, Positive Control). This ensures an unbiased distribution of tumor sizes at the start of the study.

  • Compound Administration:

    • Prepare the test compound formulation fresh daily according to the specified dosing regimen (e.g., 50 mg/kg, administered orally once daily).

    • Administer the compound or vehicle to the respective cohorts for the duration of the study (e.g., 21 days).

  • Efficacy Monitoring:

    • Measure tumor dimensions using calipers at least twice weekly.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Biomarker Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • A portion of the tumor tissue can be flash-frozen for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for phosphorylated Mps1) to confirm target engagement.

    • The remaining tissue can be fixed for histopathological analysis.

Xenograft_Workflow A 1. Cell Culture (Human Tumor Cells) B 2. Subcutaneous Implantation A->B C 3. Tumor Growth to 100-150 mm³ B->C D 4. Randomization into Treatment Cohorts C->D E 5. Daily Dosing (Vehicle, Test Compound) D->E F 6. Tumor & Body Weight Measurement (2x/week) E->F for 21 days F->E G 7. Endpoint: Tumor Excision & Analysis F->G at study end H Biomarker Analysis (p-Mps1) G->H I Tumor Growth Inhibition (TGI) Calculation G->I

Caption: Standard workflow for an in vivo tumor xenograft efficacy study.

Part 5: Conclusion and Future Outlook

The journey of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold from a potent but flawed chemical series to a clinical candidate exemplifies a successful drug discovery paradigm. The critical insight was identifying and solving the problem of metabolic instability through a subtle but highly effective structural modification at the 6-position. The resulting compound, BOS172722, demonstrates that rational, structure-based design grounded in an understanding of drug metabolism can overcome significant preclinical hurdles.

The in vivo data for 6-methyl substituted derivatives confirms their potential as anti-cancer agents by targeting the Mps1 kinase. Future research will likely focus on exploring the efficacy of these compounds in combination with other therapies, such as taxanes, where synergy has been suggested.[2][3] Furthermore, identifying predictive biomarkers to select patient populations most likely to respond to Mps1 inhibition will be crucial for the continued clinical development of this promising class of molecules.

References

  • Discovery of the Clinical Candidate BOS172722: A Potent and Selective MPS1 Kinase Inhibitor.
  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine deriv
  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)
  • Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. [Link]

Sources

Benchmarking 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one

Subject Material: this compound CAS: 2379344-48-4 (Representative Analog/Intermediate) Primary Application: Privileged Scaffold for Kinase (MPS1, EGFR) and Epigenetic (KDM) Inhibitor Discovery.

Executive Summary & Strategic Positioning

This compound (hereafter referred to as MMPP-4-one ) represents a versatile "privileged scaffold" in modern drug discovery. Unlike fully elaborated drugs, this molecule sits at a bifurcation point in medicinal chemistry:

  • As a Precursor (Kinase Trajectory): It is the obligate intermediate for synthesizing 4-amino-pyrido[3,4-d]pyrimidine derivatives, a class of potent MPS1 (TTK) and EGFR inhibitors.

  • As an Active Agent (Epigenetic Trajectory): The core "4(3H)-one" lactam structure mimics

    
    -ketoglutarate, allowing it to chelate Fe(II) in the active sites of Histone Lysine Demethylases (KDM4/5) .
    

This guide benchmarks MMPP-4-one and its immediate derivatives against the current Standard of Care (SoC) for these two distinct therapeutic areas.

Benchmarking Analysis: Kinase Inhibition (MPS1 & EGFR)

In this context, MMPP-4-one is not the final drug but the parent scaffold. To benchmark its utility, we evaluate the performance of its 4-anilino derivatives against clinical standards.

Target A: MPS1 (TTK) Kinase

Mechanism:[1] MPS1 regulates the Spindle Assembly Checkpoint (SAC). Inhibition causes premature anaphase and chromosomal instability (CIN).

Comparative Data: MMPP-Derived Leads vs. Clinical Standards

FeatureMMPP-Derived Lead (e.g., BOS172722 Analog)BOS172722 (Benchmark)Empesertib (BAY 1161909)
Core Scaffold Pyrido[3,4-d]pyrimidinePyrido[3,4-d]pyrimidineImidazo[1,2-b]pyridazine
IC50 (MPS1) < 10 nM (Predicted for optimized deriv.)6.4 nM0.6 nM
Selectivity High (vs. CDK2)>500-fold vs. CDK2High
Metabolic Stability High (6-Methyl/Methoxy blocks metabolism)High (Clinical Candidate)Moderate
Mechanism ATP CompetitiveATP CompetitiveATP Competitive

Key Insight: The 6-methoxy substituent on your scaffold is a critical SAR (Structure-Activity Relationship) element. Early generation inhibitors lacked this, leading to rapid metabolic clearance. The 6-methoxy/methyl group sterically hinders metabolism at the pyridine ring, significantly improving half-life (


) compared to naked scaffolds.
Target B: EGFR (Non-Small Cell Lung Cancer)

Mechanism: Inhibition of mutant EGFR (T790M, C797S).

Comparative Data: MMPP-Derived Leads vs. Osimertinib

FeatureMMPP-Derived Lead (2,4,6-trisubstituted)Osimertinib (SoC)Brigatinib
Target Profile EGFR (L858R/T790M/C797S)EGFR (L858R/T790M)EGFR / ALK
IC50 (Mutant) ~1–10 nM~1 nM~0.5–10 nM
C797S Activity Potential (Scaffold dependent)Resistant (Loss of potency)Variable
Binding Mode Reversible (typically)Irreversible (Covalent)Reversible

Benchmarking Analysis: Epigenetic Inhibition (KDM4/5)

In this context, the MMPP-4-one (the lactam form itself) is the active pharmacophore.

Target: Jumonji C (JmjC) domain-containing Histone Lysine Demethylases (KDM4/5).[2][3][4] Mechanism: The "4(3H)-one" carbonyl and N3 nitrogen chelate the active site Fe(II) cofactor, mimicking the co-substrate


-ketoglutarate.
FeatureMMPP-4-one (Core) GSK-J4 (Benchmark)IOX1 (Broad Spectrum)
Primary Target KDM4 / KDM5 subfamiliesKDM6A / KDM6BBroad JmjC
Binding Mode Fe(II) Chelation (Bidentate)Fe(II) ChelationFe(II) Chelation
Cell Permeability Moderate to High (Lipophilic core)High (Ester prodrug)Low (Acid functionality)
Selectivity Tunable via C8 substitutionKDM6 selectiveNon-selective

Expert Note: While MMPP-4-one is a competent binder, it requires substitution at the C8 position (e.g., with a pyrazole or amine) to achieve nanomolar potency and compete with GSK-J4. The unsubstituted core is a "fragment-like" lead (


 in 

M range).

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway utility of the MMPP-4-one scaffold.

MMPP_Utility Scaffold 6-Methoxy-2-methyl pyrido[3,4-d]pyrimidin-4(3H)-one Activation Activation (POCl3 Chlorination) Scaffold->Activation Synthetic Route DirectUse Direct Binding (Fe2+ Chelation) Scaffold->DirectUse Pharmacophore Intermediate 4-Chloro-Derivative Activation->Intermediate Reaction SNAr with Aniline Intermediate->Reaction KinaseInhib MPS1 / EGFR Inhibitor (e.g., BOS172722 Analog) Reaction->KinaseInhib Effect1 Mitotic Checkpoint Defect (Tumor Cell Death) KinaseInhib->Effect1 Inhibits TTK KDMInhib KDM4/5 Inhibitor (Epigenetic Modulation) DirectUse->KDMInhib Effect2 Chromatin Remodeling (Transcriptional Repression) KDMInhib->Effect2 Mimics a-KG

Caption: Dual-utility workflow. Top path: Synthetic conversion to kinase inhibitors. Bottom path: Direct application as an epigenetic modulator.

Experimental Protocols

To validate this scaffold in your lab, use the following self-validating protocols.

Protocol A: Conversion to Kinase Inhibitor (Activation)

Objective: Synthesize the 4-chloro intermediate for SAR library generation.

  • Reagents: Suspend MMPP-4-one (1.0 eq) in dry acetonitrile. Add

    
     (5.0 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).
    
  • Reaction: Reflux at 80°C for 3–5 hours. Monitor via LC-MS (Target Mass: M+ - OH + Cl).

    • Validation Check: The "One" peak (M+1 ~192) should disappear; the "Chloro" peak (M+1 ~210/212 ratio 3:1) should appear.

  • Workup: Concentrate in vacuo. Avert hydrolysis by quenching strictly in ice-cold

    
    .
    
  • Coupling: React crude chloride immediately with desired aniline (1.1 eq) in isopropanol (reflux, 2h) to generate the final kinase inhibitor.

Protocol B: KDM Demethylase Assay (AlphaScreen)

Objective: Test the "One" form for direct epigenetic activity.

  • System: AlphaScreen™ Histone H3-K9me3 Demethylase Assay.

  • Enzyme: Recombinant KDM4A (JMJD2A).

  • Substrate: Biotinylated Histone H3(1-21)K9me3 peptide.

  • Procedure:

    • Incubate Enzyme (10 nM) + MMPP-4-one (Serial Dilution) + Fe(II)/Ascorbate mixture for 15 min.

    • Add Substrate and incubate for 60 min at RT.

    • Add Acceptor/Donor beads. Read signal.

  • Control: Run GSK-J4 as a positive control (

    
    ).
    
    • Expectation: Unsubstituted MMPP-4-one will likely show

      
      . Substitution at C8 is required for high potency.
      

References

  • Discovery of BOS172722 (MPS1 Inhibitor)

    • Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)
    • Source:Journal of Medicinal Chemistry (2018).
    • URL:[Link]

  • KDM Inhibitor Potential

    • Title: 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors.[3][4][5][6]

    • Source:Journal of Medicinal Chemistry (2016).[4]

    • URL:[Link][4]

  • EGFR Inhibitor Scaffold

    • Title: Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine deriv
    • Source:European Journal of Medicinal Chemistry (2018).
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.